(+)-Menthol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029733 | |
| Record name | (1S,2R,5S)-(+)-Menthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Pellets or Large Crystals, White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19102 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
421 °F at 760 mmHg (NTP, 1992) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
196 °F (NTP, 1992) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.8 [mmHg] | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | d-Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19102 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-78-1, 15356-60-2, 15356-70-4 | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (+)-Menthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15356-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Menthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-menthol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1S,2R,5S)-(+)-Menthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6B1OE8P3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
100 °F (NTP, 1992) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Biosynthesis of (-)-Menthol in Mentha Species: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of (-)-menthol, the principal component of peppermint (Mentha x piperita) essential oil. The pathway is a critical area of study for researchers in natural product chemistry, plant biochemistry, and drug development due to the wide-ranging applications of menthol in the pharmaceutical, food, and cosmetic industries. This document details the enzymatic steps, key intermediates, and regulatory aspects of the (-)-menthol biosynthesis pathway. Quantitative data on enzyme kinetics and metabolite concentrations are summarized in tabular format. Furthermore, detailed experimental protocols for key analytical techniques are provided, and the core pathway is visualized using a logical diagram. While the focus is on the naturally predominant (-)-menthol, the stereochemical intricacies of the pathway that can lead to other stereoisomers are also discussed.
Introduction
The genus Mentha is renowned for its production of a diverse array of monoterpenes, with (-)-menthol being one of the most commercially significant. The characteristic cooling sensation and aroma of peppermint are attributed to this compound. The biosynthesis of (-)-menthol is a complex, multi-step process localized within the secretory cells of peltate glandular trichomes on the aerial surfaces of the plant.[1][2] Understanding this pathway at a molecular level is crucial for efforts to enhance menthol yield and quality through metabolic engineering and synthetic biology approaches. This guide serves as a comprehensive resource for professionals engaged in the study and application of this important natural product.
The (-)-Menthol Biosynthesis Pathway
The biosynthesis of (-)-menthol from primary metabolism involves eight key enzymatic steps, commencing with the universal monoterpene precursor, geranyl diphosphate (GPP).[1] The pathway proceeds through a series of cyclization, hydroxylation, oxidation, reduction, and isomerization reactions to yield the final (-)-menthol product. The stereochemistry at each step is tightly controlled by the respective enzymes, leading to the formation of the specific (1R,2S,5R)-(-)-menthol isomer.
Figure 1. The core biosynthetic pathway leading to (-)-menthol in Mentha species.
Key Enzymes and Reactions
The enzymatic cascade responsible for (-)-menthol production is as follows:
-
(-)-Limonene Synthase (LS): This enzyme catalyzes the cyclization of the acyclic precursor, geranyl diphosphate (GPP), to form the monocyclic olefin, (-)-limonene. This is a critical committing step in the pathway.[3]
-
(-)-Limonene-3-hydroxylase (L3H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the C3 position of (-)-limonene, yielding (-)-trans-isopiperitenol.[3][4]
-
(-)-trans-Isopiperitenol Dehydrogenase (ISOPD): This dehydrogenase oxidizes the hydroxyl group of (-)-trans-isopiperitenol to a ketone, forming (-)-isopiperitenone.[3]
-
(-)-Isopiperitenone Reductase (ISOPR): This enzyme catalyzes the reduction of the double bond in the isopropenyl side chain of (-)-isopiperitenone to produce (+)-cis-isopulegone.[5]
-
(+)-cis-Isopulegone Isomerase (ISOPI): This isomerase facilitates the conversion of (+)-cis-isopulegone to (+)-pulegone.
-
(+)-Pulegone Reductase (PR): This reductase acts on the conjugated double bond of (+)-pulegone to yield (-)-menthone.[5][6] This step is a significant branch point, as pulegone can also be converted to (+)-menthofuran.
-
(-)-Menthone Reductase (MR): The final step involves the reduction of the ketone group of (-)-menthone by this reductase to produce the desired (-)-menthol.[3]
-
(+)-Menthofuran Synthase (MFS): A competing cytochrome P450 enzyme that converts (+)-pulegone to (+)-menthofuran, an undesirable component in high-quality peppermint oil.[7]
Quantitative Data
A thorough understanding of the enzymatic properties and metabolite concentrations within the (-)-menthol biosynthesis pathway is essential for targeted metabolic engineering and optimization of production.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for key enzymes in the pathway. It is important to note that kinetic parameters can vary depending on the specific Mentha species, enzyme isoform, and assay conditions.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |
| (-)-Limonene Synthase | Geranyl Pyrophosphate | 1.8 | 0.3 | ~6.7 | [8][9] |
| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [5] |
| NADPH | 2.2 | [5] | |||
| (+)-Pulegone Reductase | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [5][10] |
| NADPH | 6.9 | [5] | |||
| (-)-Menthone:(-)-Menthol Reductase (MMR) | (-)-Menthone | 3.0 | 0.6 | 7.0 | [11][12] |
| (+)-Isomenthone | 41 | - | [11][12] | ||
| NADPH | 0.12 | [11][12] | |||
| (-)-Menthone:(+)-Neomenthol Reductase (MNR) | (-)-Menthone | 674 | 0.06 | 9.3 | [11][12] |
| (+)-Isomenthone | >1000 | - | [11][12] | ||
| NADPH | 10 | [11][12] |
Metabolite Composition in Mentha Species
The relative abundance of key monoterpenes can vary significantly between different Mentha species and even between different cultivars of the same species. The following table provides an example of the typical composition of essential oil from Mentha x piperita.
| Compound | Percentage of Total Oil |
| (-)-Menthol | 30 - 55% |
| (-)-Menthone | 14 - 32% |
| Menthyl acetate | 2.8 - 10% |
| (+)-Isomenthone | 1.5 - 10% |
| (+)-Neomenthol | 2.5 - 3.5% |
| (-)-Limonene | 1 - 5% |
| Pulegone | < 4% |
| Menthofuran | 1 - 9% |
(Data compiled from various sources, representing typical ranges)
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the (-)-menthol biosynthesis pathway.
Enzyme Assays
Figure 2. A generalized workflow for in vitro enzyme assays.
Protocol: In Vitro Assay for (+)-Pulegone Reductase (PR) [13]
-
Enzyme Source: Recombinant (+)-pulegone reductase expressed in E. coli is a common source for detailed kinetic studies. Alternatively, partially purified protein extracts from Mentha glandular trichomes can be used.
-
Reaction Mixture: A typical 0.4 mL reaction mixture contains:
-
50 mM KH2PO4 buffer (pH 7.5)
-
10% sorbitol
-
1 mM DTT
-
20 µM (+)-pulegone (substrate)
-
10 mM NADPH (cofactor)
-
An NADPH regenerating system (e.g., 6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase) can be included for sustained reactions.
-
30 µM of purified recombinant PR.
-
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 31°C for a defined period (e.g., 1 hour), ensuring the reaction remains in the linear range. An overlay of n-hexane (0.2 mL) can be used to trap the volatile products.
-
Product Extraction and Analysis: The reaction is terminated by vigorous vortexing, and the n-hexane layer containing the products ((-)-menthone and (+)-isomenthone) is collected. The products are then analyzed and quantified by gas chromatography-mass spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoid Analysis
Protocol: Analysis of Mentha Essential Oil [1][2][14][15]
-
Sample Preparation: Essential oil is typically extracted from Mentha leaves by hydrodistillation or solvent extraction. A dilute solution of the essential oil (e.g., 1% in diethyl ether or hexane) is prepared for injection.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly employed for the separation of monoterpenes.
-
GC Conditions:
-
Injector Temperature: 250-260°C
-
Carrier Gas: Helium
-
Oven Temperature Program: An initial temperature of 50°C held for 2-3 minutes, followed by a ramp of 3-15°C per minute to a final temperature of 200-280°C. The specific program will depend on the column and the desired separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-600 m/z.
-
-
Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
RNA Extraction and Gene Expression Analysis
Protocol: Total RNA Extraction from Mentha Trichomes [16][17][18]
Mentha tissues are rich in secondary metabolites and polysaccharides, which can interfere with RNA isolation. Therefore, modified protocols are often necessary.
-
Tissue Collection and Grinding: Glandular trichomes can be isolated by abrading the leaf surface in a suitable buffer. The isolated trichomes or whole leaf tissue should be immediately frozen in liquid nitrogen and ground to a fine powder.
-
Extraction Buffer: A CTAB-based extraction buffer or a commercial kit designed for plants with high secondary metabolite content (e.g., FastPure Plant Total RNA Isolation Kit) is recommended.[16] The use of PVPP (polyvinylpolypyrrolidone) in the extraction buffer can help to remove phenolic compounds.
-
Extraction Procedure: The ground tissue is homogenized in the extraction buffer. This is followed by chloroform extractions to remove proteins and lipids.
-
RNA Precipitation: RNA is precipitated from the aqueous phase using isopropanol or lithium chloride.
-
Washing and Resuspension: The RNA pellet is washed with 70-75% ethanol to remove residual salts and resuspended in RNase-free water.
-
Quality Control: The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (A260/280 and A260/230 ratios) and by visualizing the integrity of ribosomal RNA bands on a denaturing agarose gel.
Northern Blot Analysis: Once high-quality RNA is obtained, it can be used for northern blot analysis to determine the expression levels of specific genes involved in the menthol biosynthesis pathway. This involves separating the RNA by gel electrophoresis, transferring it to a membrane, and hybridizing with a labeled probe specific to the gene of interest.
Immunocytochemistry for Enzyme Localization
Figure 3. A simplified workflow for immunocytochemistry.
Protocol: Immunolocalization in Mentha Glandular Trichomes [19][20][21][22]
-
Tissue Preparation: Small sections of Mentha leaves are fixed in a solution of paraformaldehyde and/or glutaraldehyde.
-
Dehydration and Embedding: The fixed tissue is dehydrated through an ethanol series and embedded in a resin (e.g., LR White).
-
Sectioning: Ultrathin sections (e.g., 80-100 nm) are cut using an ultramicrotome and mounted on grids.
-
Blocking: The sections are incubated in a blocking solution (e.g., bovine serum albumin or normal goat serum in phosphate-buffered saline) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody raised against the specific enzyme of interest (e.g., rabbit anti-limonene synthase).
-
Secondary Antibody Incubation: After washing, the sections are incubated with a secondary antibody conjugated to a reporter molecule, such as colloidal gold particles (for transmission electron microscopy) or a fluorophore (for fluorescence microscopy).
-
Washing and Staining: The sections are thoroughly washed to remove unbound antibodies and may be counterstained (e.g., with uranyl acetate and lead citrate for TEM).
-
Imaging: The sections are observed under a transmission electron microscope or a confocal microscope to determine the subcellular localization of the target enzyme.
Conclusion
The biosynthesis of (-)-menthol in Mentha species is a well-characterized pathway involving a series of stereospecific enzymatic reactions. This technical guide has provided a detailed overview of this pathway, including the key enzymes, intermediates, and available quantitative data. The provided experimental protocols offer a starting point for researchers seeking to investigate various aspects of menthol biosynthesis. Further research, particularly in elucidating the kinetic parameters of all enzymes in the pathway and understanding the regulatory networks that control flux through the pathway, will be crucial for advancing our ability to manipulate and optimize the production of this valuable natural product. The potential for producing other menthol stereoisomers through the manipulation of these enzymes also presents an exciting avenue for future investigation.
References
- 1. aensiweb.com [aensiweb.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Pulegone reductase - Wikipedia [en.wikipedia.org]
- 7. EC 1.14.14.143 [iubmb.qmul.ac.uk]
- 8. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatography–mass spectrometry of essential oil of Mentha leaf [bio-protocol.org]
- 15. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterisation of the Mentha canadensis R2R3-MYB transcription factor gene McMIXTA and its involvement in peltate glandular trichome development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.iau.ir [journals.iau.ir]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Immunocytochemistry protocol | Abcam [abcam.com]
- 21. health.uconn.edu [health.uconn.edu]
- 22. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
The Physicochemical Landscape of (+)-Menthol Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of (+)-menthol crystals. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this important chiral compound.
Physicochemical Properties
This compound, a naturally occurring chiral monoterpenoid, is the dextrorotatory enantiomer of menthol. While its levorotatory counterpart, (-)-menthol, is more abundant in nature, this compound possesses unique properties and applications.[1] The physical and chemical characteristics of this compound are crucial for its application in pharmaceuticals, flavorings, and as a chiral auxiliary in asymmetric synthesis.[2]
Tabulated Physical Properties
The following tables summarize the key physical properties of this compound and its common isomers for comparative analysis.
| Property | This compound | (-)-Menthol | (±)-Menthol (Racemic) |
| Molecular Formula | C₁₀H₂₀O[3] | C₁₀H₂₀O[2] | C₁₀H₂₀O[4] |
| Molecular Weight | 156.27 g/mol [3] | 156.27 g/mol | 156.27 g/mol [5] |
| Appearance | Colorless to off-white solid, crystalline[3] | White or clear waxy crystalline substance[2] | White crystalline powder or colorless needle-like crystals[6][7] |
| Odor | Mentholic[3] | Characteristic peppermint odor[2] | Minty aroma[7] |
| Melting Point | 43-44 °C[3] | 42-45 °C (α crystalline form)[2] | 36–38 °C[2] |
| Boiling Point | 103-104 °C at 9 mmHg[3] | 214.6 °C[2] | 216 °C[6] |
| Density | 0.890 g/cm³[3] | 0.890 g/cm³ (solid)[2] | 0.89 g/mL at 25 °C[6] |
| Specific Rotation [α]D | +48° to +51° (c=10 in ethanol)[3][8] | -45° to -51° (in ethanol)[9][10] | -2.0° to +2.0° (in ethanol)[9] |
Solubility Profile
| Solvent | Solubility of this compound |
| Water | 456 mg/L at 25°C[3] |
| Methanol | Soluble (almost transparent)[3] |
| Chloroform | Soluble[3] |
| Ethanol | Freely soluble[11] |
| Ether | Soluble[3] |
| Petroleum Ether | Very soluble[11] |
| Glacial Acetic Acid | Freely soluble[11] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound provides detailed information about the chemical environment of each hydrogen atom in the molecule. Key signals can be assigned to the protons of the methyl, isopropyl, and cyclohexyl groups.[12]
-
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the ten carbon atoms in the this compound structure, aiding in the confirmation of its carbon skeleton.[13]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[14]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound crystals is packed into a capillary tube to a height of 2-3 mm.[15]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, adjacent to a calibrated thermometer.[14]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[14]
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range represents the melting point of the sample.[15]
-
Purity Assessment: A sharp melting point range of 0.5-1 °C is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[14]
Caption: Experimental workflow for determining the melting point of this compound crystals.
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[16]
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (c) is prepared by accurately weighing a sample (m) and dissolving it in a specific volume (V) of a suitable solvent, typically ethanol.[17]
-
Polarimeter Calibration: The polarimeter is calibrated by first measuring the optical rotation of the pure solvent, which should be zero.[16]
-
Sample Measurement: The polarimeter tube of a known path length (l) is filled with the this compound solution, ensuring no air bubbles are present.[16] The observed angle of rotation (α) is then measured.[18]
-
Calculation: The specific rotation [α] is calculated using Biot's law:[18] [α] = α / (l * c) where:
-
[α] is the specific rotation in degrees.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[19]
-
Caption: Workflow for the determination of specific rotation using a polarimeter.
Chemical Properties and Reactivity
This compound undergoes reactions typical of a secondary alcohol. Its hydroxyl group can be esterified or oxidized. A significant application of this compound in organic chemistry is as a chiral auxiliary in asymmetric synthesis, where it is used to introduce chirality to a prochiral substrate.[2]
Pharmacological Signaling Pathway
Menthol's well-known cooling sensation is mediated through its interaction with the transient receptor potential melastatin 8 (TRPM8) channel, a non-selective cation channel.[20][21]
Caption: Simplified signaling pathway of this compound inducing a cooling sensation via TRPM8 activation.
This guide provides a foundational understanding of the physical and chemical properties of this compound crystals. For further, more specific applications, it is recommended to consult the primary literature and relevant pharmacopeial standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. This compound | 15356-60-2 [chemicalbook.com]
- 4. zanchenglife.com [zanchenglife.com]
- 5. Menthol (2216-51-5) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. chembk.com [chembk.com]
- 7. DL-Menthol CAS#: 89-78-1 [m.chemicalbook.com]
- 8. Menthol (data page) - Wikipedia [en.wikipedia.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. L(-)-Menthol, 99.5% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound(15356-60-2) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. byjus.com [byjus.com]
- 16. satish0402.weebly.com [satish0402.weebly.com]
- 17. iitr.ac.in [iitr.ac.in]
- 18. cdn.pasco.com [cdn.pasco.com]
- 19. cts.iitkgp.ac.in [cts.iitkgp.ac.in]
- 20. Menthol--pharmacology of an important naturally medicinal "cool" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is Menthol used for? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Differential Biological Activities of (+)-Menthol and (-)-Menthol
Abstract
Menthol, a cyclic monoterpene alcohol, exists as eight stereoisomers, with this compound and (-)-menthol being the most well-known enantiomers. While chemically similar, their distinct spatial arrangements lead to significant differences in their biological activities. (-)-Menthol, the most abundant natural isomer, is generally recognized as the more potent and pharmacologically active form. This technical guide provides a comprehensive comparison of the biological activities of this compound and (-)-menthol, focusing on their interactions with the transient receptor potential melastatin 8 (TRPM8) channel, analgesic properties, and other physiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways and workflows to support research and development efforts.
Core Biological Activity: TRPM8 Channel Activation
The primary mechanism underlying the characteristic cooling sensation of menthol is its action as an agonist on the TRPM8 ion channel, a non-selective cation channel primarily expressed in sensory neurons. The stereochemistry of menthol plays a critical role in the efficacy of this interaction.
Differential Potency and Efficacy
Studies consistently demonstrate that (-)-menthol is a significantly more potent activator of the TRPM8 channel than this compound. The cooling sensory threshold for (-)-menthol is substantially lower than for its enantiomer.[1][2] This is attributed to a more favorable binding configuration of the (-)-isomer within the TRPM8 channel's binding pocket.[1][3] The molecular structure of (-)-menthol, particularly the orientation of its hydroxyl and isopropyl groups, allows for a tighter and more effective interaction with the S3 and S4 helices of the TRPM8 channel, respectively.[1][3] This superior binding affinity translates to a lower concentration of (-)-menthol being required to elicit channel opening and subsequent Ca²⁺ influx, which triggers the neural signal perceived as cold.[2][4]
Data Presentation: TRPM8 Activation and Binding
| Parameter | This compound | (-)-Menthol | Key Finding | Reference |
| Cooling Sensation | Less intense, higher threshold | More intense, lower threshold | (-)-Menthol is the more potent cooling agent. | [1] |
| TRPM8 Activation | Weaker agonist | Potent agonist | (-)-Menthol is the preferred isomer for TRPM8 activation. | [1][5] |
| Cooling Power | Lower | ~4 times higher than (+) isomer | Demonstrates significant stereospecificity in effect. | [2] |
Experimental Protocol: In Vitro TRPM8 Activation via Calcium Imaging
This protocol describes a common method for assessing the activation of TRPM8 channels by menthol isomers in a heterologous expression system.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently transfected with a plasmid encoding the human TRPM8 channel using a lipid-based transfection reagent (e.g., Lipofectamine 2000). Co-transfection with a fluorescent protein like GFP can be used to identify successfully transfected cells.[6]
-
Cells are seeded onto poly-L-lysine-coated glass coverslips 24-36 hours post-transfection for imaging.[7]
-
-
Calcium Indicator Loading:
-
Transfected cells are incubated with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a standard extracellular solution for 45-60 minutes at 37°C.[7]
-
-
Calcium Imaging:
-
The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.[7]
-
Cells are continuously perfused with the extracellular solution at a controlled temperature (e.g., 33-34°C).[7]
-
Fura-2 is alternately excited at 340 nm and 380 nm, and the emission fluorescence is captured at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration ([Ca²⁺]i).[7]
-
-
Compound Application and Data Analysis:
-
A baseline fluorescence ratio is recorded for several minutes.
-
Solutions containing various concentrations of this compound or (-)-menthol are perfused over the cells for a defined period (e.g., 60 seconds).[8]
-
The change in the F340/F380 ratio upon compound application is recorded. A positive response is defined as an increase in the ratio above a certain threshold (e.g., >0.08).[7]
-
The peak response for each concentration is measured, and dose-response curves are generated to calculate EC₅₀ values.
-
A positive control, such as a high concentration of (-)-menthol or the super-cooling agonist icilin, is used to confirm channel functionality.
-
Mandatory Visualization: TRPM8 Signaling Pathway
Caption: (-)-Menthol binds to and activates the TRPM8 ion channel, leading to calcium influx and neuronal depolarization.
Analgesic Effects
The analgesic, or pain-relieving, properties of menthol are closely linked to its action on TRPM8 channels but also involve other complex mechanisms.
Stereospecific Pain Relief
(-)-Menthol is the predominant isomer used in topical analgesic preparations.[9] Its analgesic effects are primarily mediated by the activation and subsequent desensitization of TRPM8-expressing sensory neurons.[9][10] This mechanism is effective for various types of pain, including acute chemical-induced pain, inflammatory pain, and thermal hyperalgesia.[9][11] Studies using TRPM8 knockout mice have conclusively shown that the analgesic effects of L-menthol are completely abolished in the absence of this channel.[9] In contrast, this compound exhibits significantly weaker analgesic properties, consistent with its lower potency at the TRPM8 receptor. Beyond TRPM8, menthol is also known to block voltage-gated sodium channels and modulate κ-opioid receptors, which may contribute to its overall analgesic profile.[11][12]
Data Presentation: Comparative Analgesic Activity
| Pain Model | This compound | (-)-Menthol | Key Finding | Reference |
| Acute Chemical Pain (Capsaicin) | Weak effect | Significant reduction in pain behavior | Analgesia is TRPM8-dependent and stereospecific. | [9] |
| Inflammatory Pain (CFA model) | Weak effect | Significant reduction in hyperalgesia | (-)-Menthol is effective in reducing inflammatory pain. | [9] |
| Visceral Pain (Acetic Acid) | Weak effect | Significant reduction in writhing | Demonstrates efficacy in visceral pain models. | [9] |
| Noxious Heat Analgesia | Not reported | Dose-dependent increase in withdrawal latency | (-)-Menthol effectively suppresses heat-induced pain. | [13] |
Experimental Protocol: Hot Plate Test for Thermal Analgesia in Rodents
This protocol outlines a standard method for evaluating the analgesic effects of topically applied menthol isomers against thermal pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are acclimatized to the testing environment before the experiment to reduce stress.
-
Apparatus: A commercial hot plate apparatus is used, consisting of a metal surface that can be maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C). The apparatus is enclosed by a clear acrylic cylinder to keep the animal on the plate.
-
Compound Administration:
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Animals are randomly assigned to treatment groups.
-
A fixed volume of a vehicle (e.g., ethanol/propylene glycol) containing a specific concentration of this compound, (-)-menthol, or vehicle alone is applied topically to the plantar surface of one hind paw.
-
-
Testing and Data Collection:
-
At set time points after application (e.g., 15, 30, 60, 90 minutes), the animal is placed back on the hot plate, and the paw withdrawal latency is measured again.
-
The data are typically expressed as the change in latency from baseline or as a percentage of the maximum possible effect (%MPE).
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the paw withdrawal latencies between the different treatment groups and across time points. An increase in latency indicates an analgesic effect.[13]
Mandatory Visualization: Analgesic Assay Workflow
Caption: A typical workflow for assessing the analgesic effect of menthol isomers using the hot plate test in rodents.
Other Differentiating Biological Activities
Nasal Sensation of Airflow
A notable difference between the enantiomers is their effect on the subjective sensation of nasal airflow. Studies have shown that inhalation of (-)-menthol (L-menthol) produces a significant and distinct sensation of improved nasal airflow and coolness, without objectively changing nasal airway resistance.[14][15] In contrast, this compound (D-menthol) and other isomers like D-isomenthol have no such effect, despite having a similar peppermint smell.[14][15] This demonstrates that the sensation is a specific pharmacological action on nasal sensory nerve endings, likely mediated by TRPM8, rather than an effect related to odor perception.
Skin Penetration Enhancement
Menthol is frequently included in topical formulations not only for its analgesic effects but also as a skin penetration enhancer.[16][17] It is thought to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of co-administered drugs. While both isomers can likely function as penetration enhancers, the greater interaction of (-)-menthol with biological membranes may confer superior efficacy, though direct comparative studies are limited. The presence of other drug substances in a formulation can significantly influence the degree of menthol penetration into the skin layers.[17]
Experimental Protocol: Ex Vivo Skin Penetration Using Franz Diffusion Cells
This protocol details a standard method to evaluate the permeation of menthol isomers through the skin.
-
Skin Preparation: Full-thickness human or porcine skin is obtained and prepared by removing subcutaneous fat. The skin is then mounted in a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[17][18]
-
Apparatus Setup: The receptor compartment of the Franz cell is filled with a receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C or 37°C. The solution is constantly stirred.
-
Application: A finite dose of the formulation containing this compound or (-)-menthol is applied to the surface of the skin in the donor compartment.[18]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed solution.
-
Skin Content Analysis (Optional): At the end of the experiment, the skin surface is cleaned. The stratum corneum can be removed by tape-stripping, and the remaining epidermis and dermis can be separated.[17]
-
Quantification: The concentration of the menthol isomer in the receptor fluid samples and skin layers is quantified using a validated analytical method, such as Gas Chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS).[17]
-
Data Analysis: The cumulative amount of menthol permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
Mandatory Visualization: Franz Diffusion Cell Workflow
Caption: Diagram of an ex vivo skin permeation study using a Franz diffusion cell to measure menthol penetration.
Conclusion
The biological activities of this compound and (-)-menthol exhibit clear stereospecificity. (-)-Menthol is unequivocally the more potent isomer across the most significant pharmacological endpoints, including TRPM8 activation, cooling sensation, and analgesia. This enhanced activity is rooted in its specific molecular geometry, which allows for a more favorable and high-affinity interaction with the TRPM8 ion channel. While this compound is not biologically inert, its effects are markedly weaker. For professionals in research and drug development, understanding this differential activity is paramount for designing effective therapeutic agents, particularly in the fields of topical analgesics, respiratory aids, and transdermal drug delivery systems. The selection of (-)-menthol is critical for maximizing the desired cooling and analgesic effects in pharmaceutical and consumer products.
References
- 1. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menthol--pharmacology of an important naturally medicinal "cool" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. Menthol - Wikipedia [en.wikipedia.org]
- 13. Topical application of l-menthol induces heat analgesia, mechanical allodynia, and a biphasic effect on cold sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of menthol isomers on nasal sensation of airflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of D and L isomers of menthol upon nasal sensation of airflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pernaton.ch [pernaton.ch]
- 17. Skin disposition of menthol after its application in the presence of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Menthol Isomers for Researchers, Scientists, and Drug Development Professionals
Abstract
Menthol, a cyclic monoterpene alcohol, is a compound of significant interest in the pharmaceutical, food, and fragrance industries, primarily due to the characteristic cooling sensation elicited by its naturally occurring (-)-menthol isomer. This sensation is mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. With three chiral centers, menthol exists as eight stereoisomers, each exhibiting distinct physical and physiological properties. This technical guide provides a comprehensive overview of the discovery, history, and stereoselective synthesis of menthol isomers. It details key experimental protocols for industrial synthesis and analytical characterization, presents quantitative data on the physicochemical and pharmacological properties of the isomers, and elucidates the TRPM8 signaling pathway. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or developing products containing menthol and its derivatives.
Introduction: The Isomers of Menthol
Menthol (2-isopropyl-5-methylcyclohexanol) possesses three chiral centers, giving rise to eight stereoisomers: (-)-menthol, (+)-menthol, (-)-isomenthol, (+)-isomenthol, (-)-neomenthol, (+)-neomenthol, (-)-neoisomenthol, and (+)-neoisomenthol.[1] The most well-known and commercially important is (-)-menthol, which is prized for its strong, pleasant minty aroma and pronounced cooling effect.[2] The other isomers possess varying sensory properties, often described as less pleasant or musty, and exhibit significantly weaker cooling effects.[2] This difference in physiological activity underscores the importance of stereochemistry in the interaction of these molecules with their biological targets.
Historical Perspective and Discovery
The use of mint plants for their medicinal and aromatic properties dates back to ancient civilizations.[3] However, the isolation of menthol as a crystalline substance was first reported in the late 18th and 19th centuries.[3] The elucidation of its chemical structure and the existence of its various isomers was a gradual process throughout the 19th and early 20th centuries. The large-scale production of menthol was initially dominated by the extraction from peppermint oil (Mentha piperita) and corn mint oil (Mentha arvensis). The fluctuating supply and price of natural menthol spurred the development of synthetic routes in the latter half of the 20th century, leading to significant innovations in asymmetric synthesis.
Quantitative Data on Menthol Isomers
The distinct stereochemistry of each menthol isomer results in unique physical and biological properties. The following tables summarize key quantitative data for the eight stereoisomers of menthol.
Table 1: Physicochemical Properties of Menthol Isomers
| Isomer | Enantiomer | Melting Point (°C) | Boiling Point (°C) at 760 mmHg | Specific Rotation [α]D (in Ethanol) |
| Menthol | (-)-Menthol | 42-45[4] | 214.6[4] | -45° to -51°[5] |
| This compound | 42-43 | 214.6 | +48° to +50° | |
| Isomenthol | (-)-Isomenthol | 81.5 | 218 | -24° |
| (+)-Isomenthol | 80-81 | 218 | +24° | |
| Neomenthol | (-)-Neomenthol | -17 | 212 | -19.6° |
| (+)-Neomenthol | -15 | 212 | +20.9° | |
| Neoisomenthol | (-)-Neoisomenthol | -8[6] | 214-215.38[6][7] | -2° |
| (+)-Neoisomenthol | -8[6] | 214-215.38[6][7] | +2.1° |
Table 2: Pharmacological Activity of Menthol Isomers on TRPM8
| Isomer | EC50 (µM) for mouse TRPM8 at +80 mV[8] |
| (-)-Menthol | 62.64 ± 1.2 |
| This compound | ~300 |
| (-)-Isomenthol | ~500 |
| (+)-Isomenthol | >1000 |
| (-)-Neomenthol | ~400 |
| (+)-Neomenthol | 206.22 ± 11.4 |
| (-)-Neoisomenthol | >1000 |
| (+)-Neoisomenthol | >1000 |
Key Experimental Protocols
This section details the methodologies for the industrial synthesis of (-)-menthol and key analytical techniques for the separation and characterization of its isomers.
Industrial Synthesis of (-)-Menthol
Two major industrial processes have dominated the synthesis of (-)-menthol: the Haarmann & Reimer (now Symrise) process and the Takasago process.
This process, patented in 1974, utilizes thymol as the starting material.[9][10]
Experimental Protocol:
-
Alkylation of m-Cresol: m-Cresol is alkylated with propene in the presence of an acid catalyst (e.g., a solid acid catalyst) to produce thymol.
-
Hydrogenation of Thymol: Thymol is catalytically hydrogenated using a suitable catalyst (e.g., a supported ruthenium catalyst) to yield a mixture of the four diastereomeric pairs of menthol.[11]
-
Fractional Distillation: The mixture of menthol isomers is subjected to fractional distillation to separate the (±)-menthol pair from the other isomers (isomenthol, neomenthol, and neoisomenthol).[12]
-
Enzymatic Resolution: The racemic (±)-menthol is resolved into its enantiomers. A common method involves the enzymatic hydrolysis of a menthyl ester. For example, (±)-menthyl benzoate is subjected to hydrolysis using a lipase, which selectively hydrolyzes the ester of one enantiomer, allowing for their separation.[13]
-
Recycling of Isomers: The undesired isomers from the distillation and resolution steps can be epimerized back to a mixture containing (±)-menthol and recycled, increasing the overall yield of (-)-menthol.[10]
Developed in the early 1980s by a team led by Nobel laureate Ryōji Noyori, this process is a landmark in industrial asymmetric catalysis.[14]
Experimental Protocol:
-
Formation of Diethylgeranylamine: Myrcene is reacted with diethylamine in the presence of a lithium catalyst to form N,N-diethylgeranylamine.[15]
-
Asymmetric Isomerization: The key step involves the asymmetric isomerization of N,N-diethylgeranylamine to (R)-(+)-citronellal enamine using a chiral rhodium-BINAP catalyst.[15] This step proceeds with high enantioselectivity.
-
Hydrolysis: The resulting enamine is hydrolyzed to afford (R)-(+)-citronellal.
-
Intramolecular Ene Reaction: (R)-(+)-citronellal is cyclized to (-)-isopulegol using a Lewis acid catalyst, such as zinc bromide or a tris(2,6-diarylphenoxy)aluminum catalyst for higher selectivity.[15]
-
Hydrogenation: The double bond in (-)-isopulegol is hydrogenated over a nickel catalyst to yield (-)-menthol.
Sharpless Asymmetric Epoxidation
While not a primary industrial route for menthol, the Sharpless asymmetric epoxidation is a cornerstone of enantioselective synthesis and is highly relevant for the synthesis of chiral terpenes and their derivatives.[14][16] It provides a method for the enantioselective epoxidation of primary and secondary allylic alcohols.
Experimental Protocol for a Generic Allylic Alcohol:
-
Catalyst Preparation: A solution of titanium(IV) isopropoxide in a suitable solvent (e.g., dichloromethane) is cooled (e.g., to -20 °C).
-
Ligand Addition: A solution of a chiral diethyl tartrate (either (+)-DET or (-)-DET, depending on the desired epoxide enantiomer) in the same solvent is added to the titanium isopropoxide solution.
-
Substrate and Oxidant Addition: The allylic alcohol substrate is added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in the solvent.
-
Reaction Monitoring: The reaction is stirred at a low temperature (e.g., -20 °C) and monitored for completion by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Analytical Separation and Characterization
The separation and identification of menthol isomers are critical for quality control and research purposes.
Protocol for Chiral GC Separation:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CycloSil-B), is used. Tandem column setups can also be employed for enhanced separation of all eight isomers.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) are typically used.
-
Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the isomers. For example, starting at a lower temperature (e.g., 45°C) and gradually increasing to a higher temperature (e.g., 200°C).
Protocol for 1H and 13C NMR Analysis:
-
Solvent: Deuterated chloroform (CDCl3) is a common solvent.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.
-
Analysis: The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are characteristic for each isomer and can be used for structural elucidation and conformational analysis. Two-dimensional NMR techniques (e.g., COSY, HSQC) can aid in the complete assignment of the spectra.
Signaling Pathways and Molecular Interactions
The primary mechanism by which (-)-menthol exerts its cooling sensation is through the activation of the TRPM8 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.
TRPM8 Activation and Downstream Signaling
The binding of (-)-menthol to TRPM8 induces a conformational change in the channel, leading to its opening and an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.
The intracellular signaling cascade following TRPM8 activation is complex and involves several key molecules:
-
Gq Proteins: TRPM8 activation can lead to the activation of Gq-coupled proteins.[17][18]
-
Phospholipase C (PLC): Activated Gq proteins stimulate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).[17][19]
-
Phosphatidylinositol 4,5-bisphosphate (PIP2): PIP2 is required for TRPM8 channel activity. Its depletion by PLC leads to a negative feedback mechanism, desensitizing the channel to further stimulation.[19][20]
-
Protein Kinase C (PKC): The products of PIP2 hydrolysis, diacylglycerol (DAG) and inositol trisphosphate (IP3), can lead to the activation of PKC, which can also modulate TRPM8 activity.[17][21]
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Menthol - Wikipedia [en.wikipedia.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Showing Compound (+)-Neoisomenthol (FDB021834) - FooDB [foodb.ca]
- 7. neoisomenthol, 491-02-1 [thegoodscentscompany.com]
- 8. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symrise.com [symrise.com]
- 10. primaryinfo.com [primaryinfo.com]
- 11. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]
- 14. Sharpless Epoxidation [organic-chemistry.org]
- 15. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 16. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct inhibition of the cold-activated TRPM8 ion channel by Gαq - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Deep Dive into the Stereoisomer-Specific Pharmacology of Menthol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Menthol, a cyclic monoterpene alcohol, is a widely utilized compound in pharmaceuticals, cosmetics, and food products, primarily for its characteristic cooling sensation. It exists as eight stereoisomers, with (-)-menthol (l-menthol) being the most abundant in nature. The pharmacological properties of menthol are not uniform across its stereoisomers; the spatial arrangement of its functional groups dictates its interaction with biological targets, leading to significant differences in potency and effect. This technical guide provides a comprehensive overview of the pharmacological properties of the menthol enantiomers, (+)-menthol and (-)-menthol, with a focus on their interactions with key receptors, their pharmacokinetic profiles, and the experimental methodologies used to elucidate these characteristics.
Receptor Interactions and Molecular Mechanisms
The distinct pharmacological effects of menthol enantiomers are primarily attributed to their differential interactions with specific ion channels and receptors. The most well-characterized of these are the Transient Receptor Potential Melastatin 8 (TRPM8) channel and the Gamma-Aminobutyric Acid Type A (GABA-A) receptor.
Transient Receptor Potential Melastatin 8 (TRPM8)
The TRPM8 channel, a non-selective cation channel, is the primary sensor for cold temperatures and cooling agents like menthol. Activation of TRPM8 leads to a sensation of cold. The stereoisomers of menthol exhibit marked differences in their ability to activate this channel.
(-)-Menthol is a potent agonist of the TRPM8 channel, and its cooling sensation is significantly more intense than that of this compound.[1][2] This stereoselectivity is due to the specific interactions between the menthol molecule and the TRPM8 protein. Studies have shown that the hydroxyl and isopropyl groups of (-)-menthol play crucial roles in binding to the S3 and S4 helices within the channel's voltage-sensor-like domain.[1][2]
| Enantiomer | EC50 (µM) | Relative Potency | Reference |
| (-)-Menthol | 62.64 ± 1.2 | High | [3] |
| This compound | >1000 | Low | [3] |
| (+)-Neomenthol | 206.22 ± 11.4 | Moderate | [3] |
GABA-A Receptor Modulation
Menthol enantiomers also act as positive allosteric modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation enhances the effect of GABA, leading to sedative and anxiolytic effects.
Interestingly, in contrast to TRPM8 activation, this compound is a more potent modulator of GABA-A receptors than (-)-menthol.[4][5] Studies on recombinant human GABA-A receptors have shown that this compound significantly enhances GABA-induced currents to a greater extent than (-)-menthol.[4]
| Enantiomer | Effect on GABA EC20 Response (at 100 µM) | Reference |
| This compound | 496 ± 113% increase | [4][5] |
| (-)-Menthol | Less potent than this compound | [4] |
Pharmacokinetics and Metabolism
The stereochemistry of menthol also influences its absorption, distribution, metabolism, and excretion (ADME) properties. While comprehensive comparative pharmacokinetic data for both enantiomers is limited, studies have provided insights into the disposition of l-menthol.
Pharmacokinetics
Following oral administration, menthol is rapidly absorbed. Studies in rats have shown that after inhalation or intravenous injection of l-menthol, the maximum plasma concentration (Cmax) is reached within an hour.
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Inhalation | 50 mg/kg | Not specified | < 1.0 | Not specified | |
| Intravenous | 10 mg/kg | Not specified | Not specified | Not specified |
Note: Specific Cmax and AUC values were not provided in the abstract.
Metabolism
Menthol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. The cytochrome P450 (CYP) enzyme system plays a crucial role in the oxidative metabolism of menthol enantiomers. Studies using human liver microsomes have shown that CYP2A6 is the major enzyme responsible for the hydroxylation of both (+)- and (-)-menthol. The enantiomers exhibit differential inhibitory effects on various CYP isoforms.
| Enantiomer | CYP Isoform | IC50 (µM) | Reference |
| This compound | CYP2A6 | 63.81 ± 1.03 | |
| (-)-Menthol | CYP2A6 | 153.5 ± 1.03 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch-Clamp Recordings for TRPM8 Activity
Objective: To measure the activation of TRPM8 channels by menthol stereoisomers.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the murine TRPM8 channel.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature (~25°C) using an patch-clamp amplifier.
-
Solutions: The intracellular (pipette) solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 2 Mg-ATP, adjusted to pH 7.2 with KOH. The extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording Protocol: Cells are voltage-clamped at a holding potential of -60 mV. A series of voltage steps are applied to elicit currents.
-
Drug Application: Menthol stereoisomers are dissolved in the extracellular solution and applied to the cells using a rapid solution exchange system. Concentration-response curves are generated by applying increasing concentrations of the test compounds.[3]
-
Data Analysis: The recorded currents are analyzed to determine the half-maximal effective concentration (EC50) and other parameters of channel activation.[3]
Two-Electrode Voltage-Clamp (TEVC) for GABA-A Receptor Modulation
Objective: To assess the modulatory effects of menthol enantiomers on GABA-A receptors.
Methodology:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1β2γ2s).
-
Electrophysiology Setup: Two-electrode voltage-clamp recordings are performed using a voltage-clamp amplifier.
-
Solutions: The standard bathing solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, adjusted to pH 7.5.
-
Recording Protocol: Oocytes are voltage-clamped at a holding potential of -70 mV.
-
Drug Application: GABA is applied to elicit a baseline current (typically at its EC20 concentration). Menthol enantiomers are then co-applied with GABA to assess their modulatory effects.[4]
-
Data Analysis: The enhancement of the GABA-induced current by the menthol enantiomers is quantified.[4]
In Vitro Metabolism Assay using Human Liver Microsomes
Objective: To determine the metabolic profile and the specific CYP450 enzymes involved in the metabolism of menthol enantiomers.
Methodology:
-
Incubation Mixture: The incubation mixture contains human liver microsomes (HLMs), the menthol enantiomer substrate, and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). The mixture is then centrifuged to precipitate the proteins, and the supernatant containing the metabolites is collected.
-
Analytical Method: The metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
-
Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors or antibodies for different CYP enzymes are included in the incubation mixture.
Conclusion
The pharmacological properties of menthol are highly dependent on its stereochemistry. (-)-Menthol is a potent agonist of the TRPM8 channel, responsible for its pronounced cooling effect, while this compound is a more effective positive allosteric modulator of the GABA-A receptor, contributing to its sedative properties. These differences in receptor interactions, coupled with stereoselective metabolism, underscore the importance of considering the specific enantiomeric composition of menthol in drug development and therapeutic applications. The experimental protocols detailed herein provide a foundation for further research into the nuanced pharmacology of these fascinating natural compounds.
References
- 1. Biotransformation of (-)-menthone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of menthol on nicotine pharmacokinetics in rats after cigarette smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative glandular trichome transcriptome-based gene characterization reveals reasons for differential (-)-menthol biosynthesis in Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of (+)- and (-)-menthols by CYP2A6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Structural Landscape of (+)-Menthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure and conformational analysis of (+)-menthol. By synthesizing data from various experimental and computational studies, this document offers a detailed exploration of the stereochemistry, preferred conformations, and the intricate relationship between structure and sensory perception of this widely utilized monoterpenoid.
Molecular Structure of this compound
This compound, a naturally occurring enantiomer of the more common (-)-menthol, is a monocyclic terpene alcohol with the chemical formula C10H20O. Its structure is based on a cyclohexane ring substituted with a methyl group, a hydroxyl group, and an isopropyl group. The IUPAC name for the naturally occurring (-)-menthol is (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol. Consequently, this compound is the (1S,2R,5S)-stereoisomer. The presence of three chiral centers gives rise to eight possible stereoisomers.
The most stable conformation of the cyclohexane ring in menthol is the chair form. In the case of this compound (and its enantiomer, (-)-menthol), the lowest energy conformation is achieved when all three bulky substituents—the methyl, hydroxyl, and isopropyl groups—occupy equatorial positions. This arrangement minimizes steric hindrance, leading to greater stability compared to other diastereomers where one or more of these groups are in axial positions.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the chair conformation of its cyclohexane ring and the rotational positions of its substituents. While the all-equatorial arrangement is the most stable, other conformers exist at higher energies. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the relative energies of these conformers.
Quantitative Structural Data
The precise geometry of the most stable conformer of menthol has been determined through gas electron diffraction studies, providing key bond lengths and angles.
| Parameter | Value |
| Bond Lengths (Å) | |
| r(C−C) | 1.534 (2) |
| r(C−O) | 1.408 (10) |
| r(C−H) | 1.117 (3) |
| Bond Angles (°) | |
| ∠C−C−C (ring) | 112.2 (5) |
| ∠C−C−C (exo) | 111.6 (6) |
| ∠C−C−O | 110.0 (11) |
| ∠C−C−H | 109.2 (11) |
| Torsional Angle (°) | |
| φ (Ci-pr−Cring) | 57 (7) |
| Table 1: Experimentally determined structural parameters of the most stable conformer of menthol from gas electron diffraction.[1] Values in parentheses represent the estimated limits of error. |
Relative Energies of Conformations
Computational studies have provided insights into the relative energies of the five lowest energy conformers of (-)-menthol, which are expected to be identical for this compound. The nomenclature used describes the orientation of the substituents.
| Conformer | ΔE (kJ/mol) (B3LYP/aug-cc-pVTZ) | ΔE (kJ/mol) (B3LYP/6-311++G(d,p)) | ΔE (kJ/mol) (MP2/6-311++G(d,p)) |
| EQ1ext | 0.0 | 0.0 | 0.0 |
| EQ1int2 | 1.0 | 0.9 | 1.4 |
| EQ1int | 1.9 | 2.0 | 2.1 |
| EQ3ext | 4.5 | 4.2 | 3.3 |
| EQ3int | 5.3 | 5.0 | 5.0 |
| Table 2: Calculated relative zero-point corrected energies for the five lowest energy conformers of (-)-menthol using different levels of theory.[2] These values are applicable to this compound due to their enantiomeric relationship. |
Experimental Protocols
The structural and conformational analysis of this compound relies on several key experimental techniques. The following sections provide an overview of the methodologies employed in seminal studies.
X-Ray Crystallography
The objective of X-ray crystallography in the context of menthol is to determine the arrangement of atoms within the crystal lattice, providing precise information about bond lengths, bond angles, and crystal packing.
Methodology:
-
Sample Preparation: A sample of this compound of U.S. Pharmacopoeia grade is finely ground into a powder. This powder is then packed into a thin-walled capillary tube (e.g., a 19-gauge stainless steel hypodermic needle tubing with an internal diameter of 0.7 mm). The powder is compressed using a plunger to form a compact cylinder. The capillary is then mounted in the diffractometer.[3]
-
Data Collection: X-ray diffraction data is collected using a powder diffractometer. The stable α-form of menthol crystallizes in a hexagonal system.[3]
-
Data Analysis: The diffraction pattern is analyzed to determine the lattice parameters. For the α-form of menthol, the hexagonal unit cell parameters have been reported as a = 11.82 ± 0.02 Å with an axial ratio (c/a) of 1.635.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational details of menthol in solution. Both 1D and 2D NMR experiments are utilized to assign proton and carbon signals and to determine coupling constants, which provide information about dihedral angles.
Methodology:
-
Sample Preparation: A solution of this compound (typically 50 mM) is prepared in a deuterated solvent such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[4]
-
Data Acquisition: NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz). Standard experiments include:
-
1D ¹H NMR for initial proton chemical shift assignment.
-
¹³C NMR for carbon chemical shift assignment.
-
2D ¹H-¹H Correlated Spectroscopy (COSY) to identify proton-proton couplings.
-
2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded protons and carbons.[4]
-
-
Data Analysis: The chemical shifts and coupling constants are analyzed to determine the dominant conformation in solution. For this compound, the all-equatorial chair conformation is confirmed by the observed coupling constants. A conformational scan of the isopropyl group's dihedral angle has identified the dominating rotamer at approximately +68.4°.[4][5]
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate rotational constants for molecules in the gas phase, allowing for the precise determination of molecular geometry and the identification of different conformers.
Methodology:
-
Sample Introduction: Solid this compound is heated and seeded into a carrier gas (e.g., neon) which then undergoes supersonic expansion into a vacuum chamber. This process cools the molecules to a very low rotational temperature, isolating them in their lowest energy conformations.
-
Data Acquisition: The rotational spectrum is measured using a broadband Fourier-transform microwave spectrometer, typically in the 2–8.5 GHz range.[2] A large number of free induction decays (FIDs) are co-added to achieve a high signal-to-noise ratio.[2]
-
Data Analysis: The observed transition frequencies are fitted using spectral analysis software (e.g., Pickett's SPFIT/SPCAT) to determine the rotational constants. For menthol, only one conformer is significantly populated in the supersonic expansion, corresponding to the lowest energy all-equatorial chair conformation.[2]
Signaling Pathway: The Cooling Sensation of Menthol
The well-known cooling sensation produced by menthol is not due to a physical change in temperature but rather a chemical activation of a specific sensory receptor. This biological activity is intricately linked to its molecular structure.
The TRPM8 Receptor
The primary molecular target for menthol's cooling effect is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[6][7] TRPM8 is a non-selective cation channel expressed in sensory neurons.
Mechanism of Action
The interaction of this compound with the TRPM8 receptor initiates a cascade of events leading to the perception of cold.
Figure 1: Simplified signaling pathway of this compound-induced cooling sensation via TRPM8 activation.
The binding of this compound to the TRPM8 receptor induces a conformational change in the channel protein, leading to its opening. This allows the influx of sodium (Na+) and calcium (Ca2+) ions into the sensory neuron.[7] The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.[7]
Prolonged exposure to menthol can lead to desensitization of the TRPM8 receptor. The influx of Ca2+ can activate Phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that modulates TRPM8 activity.[6] This process contributes to the adaptation to the cooling sensation.
Conclusion
The molecular structure and conformational preferences of this compound are well-characterized, with the all-equatorial chair conformation being the most stable. A wealth of quantitative data from experimental techniques such as X-ray crystallography, NMR, and microwave spectroscopy, complemented by computational studies, provides a detailed picture of its three-dimensional structure. This structural understanding is crucial for comprehending its biological activity, particularly its interaction with the TRPM8 receptor to produce its characteristic cooling sensation. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. TRPM8 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Cellular and Molecular Targets of (+)-Menthol Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular interactions of (+)-menthol, a naturally occurring cyclic monoterpene. While widely known for its cooling sensation, the pharmacological actions of this compound are multifaceted, involving a range of ion channels and receptors that are critical targets in sensory transduction and neuronal excitability. This document summarizes the quantitative data on these interactions, details the experimental protocols used for their characterization, and provides visual representations of the key signaling pathways.
Primary Cellular and Molecular Targets
This compound exerts its physiological effects by modulating the activity of several key proteins involved in cellular signaling. The primary targets identified to date include thermo-TRP channels, GABA-A receptors, voltage-gated ion channels, and nicotinic acetylcholine receptors.
-
Transient Receptor Potential Melastatin 8 (TRPM8): The most well-characterized target of this compound is the TRPM8 channel, a non-selective cation channel that is activated by cold temperatures (8-28°C) and cooling agents.[1] this compound acts as a selective agonist of TRPM8, and its binding induces a conformational change that opens the channel pore, leading to an influx of Na+ and Ca2+ ions.[2] This influx depolarizes sensory neurons, generating the sensation of cold.[1] The interaction is stereospecific, with the (-)-enantiomer being more potent.
-
GABA-A Receptors: this compound is a potent positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][3] It enhances GABA-A receptor-mediated currents, thereby increasing neuronal inhibition.[1][4] This modulation is independent of TRP channel activation and is believed to contribute to the sedative and anesthetic properties of menthol.[1][5]
-
Voltage-Gated Sodium Channels (VGSCs): this compound has been shown to block voltage-gated sodium channels in a manner similar to local anesthetics.[1][6] This action is concentration-, voltage-, and frequency-dependent, with a preferential blockade of channels in the inactivated state.[6] This inhibition of VGSCs likely contributes to the analgesic and antinociceptive effects of menthol.[6][7]
-
Voltage-Gated Calcium Channels (VGCCs): Menthol can inhibit L-type voltage-gated calcium channels, suppressing depolarization-induced calcium influx.[7] Additionally, it can induce the release of calcium from intracellular stores.[7]
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a negative allosteric modulator and noncompetitive antagonist of various nicotinic acetylcholine receptor subtypes.[7][8] This interaction can reduce the effects of acetylcholine, a key neurotransmitter in the peripheral and central nervous systems.
-
Other TRP Channels: While TRPM8 is the primary target, at higher concentrations, menthol can also activate TRPA1 and TRPV3 channels.[7] The action on TRPA1 is bimodal, with activation at lower concentrations and blockade at higher concentrations.[1]
Quantitative Data on this compound Interactions
The following table summarizes the quantitative data for the interaction of this compound with its various molecular targets. These values, primarily half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50), are crucial for understanding the potency and selectivity of menthol's actions.
| Target | Action | Species/Cell Type | EC50/IC50 | Reference |
| TRPM8 | Agonist | Mouse TRPM8 in CHO cells | - | [9] |
| GABA-A Receptor (α1β2γ2s) | Positive Allosteric Modulator | Human recombinant in Xenopus oocytes | Reduces GABA EC50 from 82.8 µM to 25.0 µM (at 100 µM this compound) | [4][7] |
| GABA-A Receptor | General Anesthetic Effect | in vivo tadpole assay | EC50 of 23 µM | [1][7] |
| Voltage-Gated Sodium Channels (Neuronal) | Blocker | Rat neuronal cells | IC50 of 571 µM | [1][7] |
| Voltage-Gated Sodium Channels (Skeletal Muscle) | Blocker | Human skeletal muscle fibers | IC50 of 376 µM | [1][7] |
| L-type Voltage-Gated Calcium Channels | Inhibitor | LA-N-5 cells | IC50 of 0.25 mM | [7] |
| Nicotinic Acetylcholine Receptors (α4β2) | Inhibitor | Human α4β2 nAChR expressed in HEKtsA210 cells | IC50 of 111 µM | [7] |
| Nicotinic Acetylcholine Receptors (α3β4) | Noncompetitive Antagonist | Human α3β4 nAChR | IC50 of 100 µM | [10] |
| TRPA1 | Agonist | - | 100-300 µM | [1] |
| TRPA1 | Antagonist | - | ≥300 mM | [1] |
Signaling Pathways
The interaction of this compound with its molecular targets initiates distinct signaling cascades that underlie its physiological effects.
Activation of the TRPM8 channel by this compound leads to a direct influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization of sensory neurons. This depolarization, if sufficient, triggers an action potential that propagates to the central nervous system, where it is interpreted as a cooling sensation.
This compound potentiates the inhibitory effects of GABA by binding to an allosteric site on the GABA-A receptor. This enhances the influx of chloride ions upon GABA binding, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability.
Experimental Protocols
The characterization of this compound's molecular targets relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
This technique is used to record the ion currents flowing through the channels of a single cell, allowing for the detailed study of channel gating and modulation by compounds like this compound.
Objective: To measure the effect of this compound on the activity of ion channels (e.g., TRPM8, GABA-A receptors, VGSCs) expressed in a cell.
Materials:
-
Cell culture expressing the target ion channel (e.g., HEK293 cells transfected with TRPM8 or native neurons).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Microscope.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
Extracellular solution (e.g., artificial cerebrospinal fluid - ACSF).
-
Intracellular solution (pipette solution).
-
This compound stock solution.
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate cells on coverslips at an appropriate density for recording 24-48 hours prior to the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Positioning: Fill a micropipette with intracellular solution and mount it on the micromanipulator. Under visual guidance, carefully approach a target cell with the pipette tip while applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Data Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit channel activity.
-
Current-Clamp Mode: Inject a known amount of current and record the changes in membrane potential.
-
-
Drug Application: Apply this compound at various concentrations to the cell via the perfusion system and record the changes in ion currents or membrane potential.
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and voltage-dependence in the presence and absence of this compound to determine its effects (e.g., activation, inhibition, modulation).
This technique is used to measure changes in intracellular calcium concentration in response to stimuli, such as the application of this compound, providing a functional readout of channel activation.
Objective: To visualize and quantify changes in intracellular calcium levels in a population of cells following the application of this compound.
Materials:
-
Cells expressing the target of interest (e.g., sensory neurons expressing TRPM8).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope with a suitable camera and filter sets.
-
Image acquisition and analysis software.
-
Extracellular buffer solution.
-
This compound stock solution.
-
Perfusion system.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for imaging.
-
Dye Loading: Incubate the cells with a membrane-permeant form of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in extracellular buffer for 30-60 minutes at room temperature or 37°C.
-
De-esterification: Wash the cells with fresh buffer to remove excess dye and allow 15-30 minutes for the AM ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.
-
Imaging Setup: Place the dish/coverslip on the microscope stage and perfuse with extracellular buffer.
-
Baseline Recording: Acquire a series of baseline fluorescence images before applying any stimulus.
-
Stimulation: Apply this compound at the desired concentration using the perfusion system.
-
Image Acquisition: Continuously acquire fluorescence images during and after the application of this compound to capture the change in intracellular calcium.
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the fluorescence intensity within each ROI over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the absolute calcium concentration. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F0).
-
Plot the change in calcium concentration or fluorescence ratio over time to visualize the cellular response to this compound.
-
Conclusion
This compound is a pharmacologically active compound with a diverse range of cellular and molecular targets. Its well-established role as a TRPM8 agonist is complemented by significant modulatory effects on key ion channels and receptors involved in neuronal signaling, including GABA-A receptors and voltage-gated sodium channels. The quantitative data and experimental methodologies presented in this guide provide a foundation for further research and development of novel therapeutics targeting these pathways for analgesia, anesthesia, and other clinical applications. A thorough understanding of these interactions is essential for harnessing the full therapeutic potential of this compound and its derivatives.
References
- 1. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 2. TRPM8 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menthol pain relief through cumulative inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]
- 8. Menthol Stereoisomers Exhibit Different Effects on α4β2 nAChR Upregulation and Dopamine Neuron Spontaneous Firing | eNeuro [eneuro.org]
- 9. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Journal of Neuroscience [jneurosci.org]
- 10. Chronic Menthol Does Not Change Stoichiometry or Functional Plasma Membrane Levels of Mouse α3β4-Containing Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Olfactory Landscape of (+)-Menthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the olfactory perception and aroma profile of (+)-menthol. It delves into the physicochemical properties, receptor interactions, and sensory evaluation methodologies pertinent to this specific enantiomer, offering a detailed resource for professionals in research and development.
Physicochemical and Olfactory Characteristics of Menthol Isomers
This compound is one of the eight stereoisomers of menthol. Its distinct aroma profile and perception are intrinsically linked to its specific stereochemistry. While (-)-menthol is the most common and well-known isomer, renowned for its strong cooling sensation, this compound presents a different sensory experience.[1][2] The physicochemical properties of menthol are foundational to its volatility and interaction with olfactory receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol | [3] |
| Molecular Formula | C₁₀H₂₀O | [4] |
| Molecular Weight | 156.27 g/mol | [4] |
| Melting Point | 43-44 °C | [3] |
| Boiling Point | 103-104 °C at 9 mmHg | [3] |
| Water Solubility | 456 mg/L at 25°C | [3] |
| Odor Description | Fresh, some cooling, sweet-minty with musty, bitter, phenolic and herbaceous notes | [1] |
The aroma and cooling sensation of menthol isomers are not solely olfactory experiences; they involve the activation of both olfactory receptors (ORs) and thermosensitive ion channels in the trigeminal system.[4]
Quantitative Olfactory Data
The perception of an aroma is quantified by its detection threshold, the lowest concentration at which it can be reliably distinguished from an odorless background. Studies have shown significant differences in detection thresholds among menthol isomers, highlighting the high stereoselectivity of the olfactory system.[5]
Table 2: Odor Detection Thresholds of Menthol Isomers
| Isomer | Detection Threshold (mg/L) | Aroma Profile Highlights | Reference |
| This compound (d-Menthol) | 4.734 | Sweet, mint-like, with some negative (musty, herbal) off-notes | [6] |
| (-)-Menthol (l-Menthol) | 5.166 | Pleasant, sweet, mint-like, distinct freshness, no off-flavors | [6] |
| (+)-Isomenthol | 41.016 | Weaker aroma intensity | |
| (-)-Isomenthol | 30.165 | Weaker aroma intensity | |
| (+)-Neomenthol | 21.669 | N/A | |
| (-)-Neoisomenthol | 8.972 | N/A |
Note: Data is derived from sensory analysis in a specific matrix and may vary based on the medium.[5]
Receptor Interaction and Signaling Pathways
The perception of this compound's aroma is a complex process initiated by its interaction with specific receptors in the olfactory epithelium and trigeminal nerve endings.
Olfactory Receptors (ORs)
Odorant molecules are recognized by a vast family of G protein-coupled receptors (GPCRs) known as olfactory receptors (ORs), expressed in olfactory sensory neurons (OSNs).[7] The interaction between an odorant and an OR is highly specific, and even subtle differences between enantiomers can lead to distinct activation patterns.[8] Studies on mice have identified specific ORs that respond differently to this compound (d-menthol) and (-)-menthol (l-menthol), demonstrating the principle of enantioselective recognition at the receptor level.[7] This differential activation of a combination of ORs is what allows the brain to distinguish between the aromas of different isomers.[7][8] Molecular docking studies indicate that hydrogen bonding and hydrophobic interactions are the key binding forces between menthol isomers and ORs like OR8B8 and OR8B12 in humans.[5][6]
Trigeminal Receptor (TRPM8)
In addition to its aroma, menthol is famous for its cooling sensation. This is not an olfactory percept but a trigeminal one, mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[9][10] TRPM8 is a non-selective cation channel that is activated by both cold temperatures (below ~26°C) and chemical cooling agents like menthol.[10][11] While (-)-menthol is a potent activator of TRPM8, leading to a strong cooling effect, this compound has a much weaker effect on this receptor.[2] This dual activation of both the olfactory and trigeminal systems contributes to the overall sensory profile of menthol.[4]
Below is a diagram illustrating the generalized olfactory signaling pathway upon binding of an odorant like this compound to an olfactory receptor.
Caption: Generalized olfactory signaling cascade initiated by this compound.
Experimental Protocols for Aroma Analysis
The characterization of this compound's aroma profile relies on a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[12] It allows for the identification of odor-active compounds in a sample.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in an appropriate solvent. For complex matrices, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) is employed.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a polar polyethylene glycol phase) suitable for separating volatile compounds.[13] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for compound identification and quantification. The other stream is directed to a heated sniffing port.[12]
-
Olfactometry: A trained sensory panelist or researcher sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.
-
Data Analysis: The resulting "aromagram" is aligned with the chromatogram from the chemical detector to correlate specific chemical compounds with their perceived odors.[14] Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative potency of the odorants.[12]
Caption: Standard workflow for GC-O analysis of an aroma compound.
Human Sensory Panel Evaluation
Sensory panels are essential for characterizing the overall aroma profile and intensity, which cannot be fully captured by instruments.
Methodology:
-
Panelist Selection and Training: A panel of 15-20 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of various aroma attributes relevant to mint and menthol (e.g., minty, cooling, sweet, bitter, herbaceous).
-
Sample Preparation and Presentation: Solutions of this compound at various concentrations are prepared in an odorless medium (e.g., water, liquid paraffin).[5] Samples are presented to panelists in coded, identical containers under controlled environmental conditions (temperature, humidity, lighting).
-
Evaluation Method: A standardized sensory evaluation method is used, such as the 2-Alternative Forced Choice (2-AFC) method for threshold determination or Descriptive Sensory Analysis (DSA) for profile characterization.[15][16] Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-15).
-
Data Collection: Responses are collected using sensory evaluation software. To minimize adaptation and carry-over effects, panelists are instructed to take breaks between samples and rinse with purified water.[16]
-
Statistical Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples and to generate a comprehensive sensory profile.
Caption: Relationship between this compound's structure and its perception.
Conclusion
The olfactory perception of this compound is a nuanced process governed by its specific molecular structure. Its interaction with a unique combination of olfactory receptors results in a characteristic sweet, minty aroma profile accompanied by musty and herbaceous undertones. This is distinct from its more common enantiomer, (-)-menthol. Furthermore, its weak activation of the TRPM8 receptor results in a significantly less pronounced cooling sensation. A thorough understanding of these properties, quantified through rigorous sensory and instrumental analysis, is crucial for the targeted application of this compound in flavor, fragrance, and pharmaceutical development.
References
- 1. The Menthols [leffingwell.com]
- 2. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]
- 3. This compound | 15356-60-2 [chemicalbook.com]
- 4. Menthol (2216-51-5) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. mdpi.com [mdpi.com]
- 6. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Enantioselective recognition of menthol by mouse odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Sensory Difference Threshold of Menthol Odor in Flavored Tobacco Determined by Combining Sensory and Chemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globethesis.com [globethesis.com]
Methodological & Application
Enantioselective synthesis of (+)-menthol from myrcene
An Application Note for the Enantioselective Synthesis of (-)-Menthol from Myrcene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (-)-menthol from the renewable starting material myrcene. This process, pioneered by Takasago International Corporation, is a landmark example of industrial-scale asymmetric catalysis.[1][2][3] The synthesis involves three key transformations: the formation and subsequent asymmetric isomerization of an allylic amine to generate a chiral aldehyde, a diastereoselective intramolecular ene-cyclization, and a final hydrogenation step. This methodology provides access to optically pure (-)-menthol, the most important stereoisomer for flavor, fragrance, and pharmaceutical applications, with high efficiency and stereocontrol.[4][5]
A note on stereochemistry: The industrial process described herein is for the synthesis of (-)-menthol, the naturally occurring and most commercially significant isomer. The synthesis of (+)-menthol would necessitate the use of the opposite enantiomer of the chiral catalyst, for example, (R)-BINAP instead of (S)-BINAP.
Core Principles and Workflow
The synthesis is based on a highly efficient three-step sequence that establishes the required stereochemistry early and preserves it throughout the process.
-
Asymmetric Isomerization: The key enantioselective step involves the isomerization of a prochiral allylic amine, N,N-diethylgeranylamine, using a chiral Rhodium-BINAP complex. This reaction proceeds via a 1,3-suprafacial hydrogen shift, where the catalyst differentiates between the enantiotopic faces of the substrate to produce (R)-(+)-citronellal enamine with very high enantiomeric excess.[6][7][8][9] Subsequent hydrolysis yields (R)-(+)-citronellal.
-
Diastereoselective Cyclization: The generated (R)-(+)-citronellal undergoes an intramolecular carbonyl-ene reaction. The use of a Lewis acid catalyst, such as zinc bromide, promotes the cyclization to form (-)-isopulegol with good diastereoselectivity.[10][11]
-
Stereospecific Hydrogenation: The final step involves the hydrogenation of the double bond in (-)-isopulegol. This reaction is typically carried out over a nickel-based or other transition metal catalyst and proceeds with high stereoselectivity to yield the desired (1R,2S,5R)-(-)-menthol.[11][12]
Experimental Workflow Diagram
The overall synthetic pathway from myrcene to (-)-menthol is illustrated below.
Caption: Overall workflow for the synthesis of (-)-Menthol from Myrcene.
Quantitative Data Summary
The following tables summarize the typical yields and stereoselectivities achieved in each key step of the synthesis.
Table 1: Asymmetric Isomerization of N,N-Diethylgeranylamine
| Product | Catalyst System | Enantiomeric Excess (ee) | Reference(s) |
|---|
| (R)-(+)-Citronellal | [Rh((S)-BINAP)]ClO₄ | 96 - 99% |[8][10] |
Table 2: Diastereoselective Cyclization of (R)-(+)-Citronellal
| Product | Catalyst | Diastereomeric Ratio* | Yield | Reference(s) |
|---|---|---|---|---|
| (-)-Isopulegol | ZnBr₂ | 94 : 6 | ~70% | [10][13] |
| (-)-Isopulegol | ATPH** | 99.7 : 0.3 | N/A |[10][14] |
*Ratio of (-)-isopulegol to other isopulegol isomers. **ATPH: Aluminium tris(2,6-diphenylphenoxide).
Table 3: Hydrogenation of (-)-Isopulegol
| Product | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference(s) |
|---|---|---|---|---|
| (-)-Menthol | Heterogeneous Ni/ZrO₂/Cu/Mo | >99% | Quantitative | [12][15] |
| (-)-Menthol | Ni/γ-Al₂O₃ | High | ~84% |[16] |
Detailed Experimental Protocols
The following protocols are representative procedures based on published data and patents. Researchers should adapt and optimize these conditions as necessary.
Protocol 1: Synthesis and Asymmetric Isomerization to (R)-(+)-Citronellal
This protocol combines the formation of N,N-diethylgeranylamine and its subsequent in-situ isomerization.
Materials:
-
Myrcene (1.0 eq)
-
Diethylamine (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (catalytic amount)
-
[Rh((S)-BINAP)(cod)]BF₄ or similar cationic Rh-(S)-BINAP complex (0.01 - 0.1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuric acid (dilute aqueous solution)
-
Standard glassware for anhydrous reactions
Procedure:
-
Amine Formation: To a solution of myrcene in anhydrous THF, add diethylamine. Catalyze the reaction with a small amount of n-butyllithium. The reaction is the lithium-catalyzed addition of the amine to myrcene.[10][11] Monitor the reaction by GC-MS until myrcene is consumed.
-
Catalyst Introduction: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the [Rh((S)-BINAP)]+ complex in anhydrous THF.
-
Asymmetric Isomerization: Transfer the solution of N,N-diethylgeranylamine (from step 1) to the catalyst solution. Stir the reaction mixture at room temperature or with gentle heating. The reaction can be monitored by chiral GC to follow the formation of the (R)-citronellal enamine.[8]
-
Hydrolysis: Once the isomerization is complete, cool the reaction mixture and slowly add a dilute aqueous solution of sulfuric acid to hydrolyze the enamine. Stir vigorously until the enamine is fully converted to (R)-(+)-citronellal.
-
Work-up and Purification: Extract the mixture with an organic solvent (e.g., diethyl ether or hexanes). Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (R)-(+)-citronellal can be purified by vacuum distillation.
Protocol 2: Diastereoselective Cyclization to (-)-Isopulegol
Materials:
-
(R)-(+)-Citronellal (1.0 eq)
-
Anhydrous Zinc Bromide (ZnBr₂) (approx. 0.5 - 0.7 eq by weight)[13]
-
Anhydrous Toluene
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Charge a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer with anhydrous zinc bromide and anhydrous toluene under an inert atmosphere. Cool the slurry to 0-5 °C in an ice bath.[13]
-
Substrate Addition: Dissolve (R)-(+)-citronellal in anhydrous toluene and add it to the dropping funnel. Add the citronellal solution dropwise to the cold ZnBr₂ slurry over 1-2 hours, maintaining the internal temperature below 5 °C.[13]
-
Reaction: After the addition is complete, maintain the reaction mixture at 0-5 °C for an additional 2-5 hours, monitoring the reaction progress by TLC or GC.[13]
-
Quenching and Work-up: Slowly quench the reaction by adding cold 1M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude (-)-isopulegol can be purified by fractional vacuum distillation to separate it from other isomers.
Protocol 3: Hydrogenation to (-)-Menthol
Materials:
-
(-)-Isopulegol (1.0 eq)
-
Heterogeneous Hydrogenation Catalyst (e.g., Raney Nickel, or a specialized Ni/ZrO₂/CuO/MoO₃ catalyst)[12]
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
Reactor Charging: Charge the autoclave with (-)-isopulegol and the hydrogenation catalyst. The reaction can be performed neat (without solvent).[12][15]
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar) and heat to the target temperature (e.g., 70-100 °C).[12]
-
Reaction Monitoring: Maintain the reaction under vigorous stirring. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up and Purification: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the heterogeneous catalyst. The resulting crude (-)-menthol is often of high purity but can be further purified by crystallization or distillation if required. The final product should be analyzed by GC for diastereomeric purity and by chiral GC or polarimetry to confirm the enantiomeric excess.
Logical Relationships: Menthol Stereoisomers
The stereoselectivity of the final hydrogenation step is critical. Hydrogenation of isopulegol can potentially lead to four of the eight possible menthol stereoisomers. The catalyst and conditions are chosen to overwhelmingly favor the formation of (-)-menthol.
Caption: Stereochemical outcome of the hydrogenation of (-)-isopulegol.
References
- 1. A green and sustainable approach: celebrating the 30th anniversary of the asymmetric l-menthol process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aroma Ingredients | Takasago International Corporation [takasago.com]
- 3. Fine Chemicals | Takasago International Corporation [takasago.com]
- 4. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nobelprize.org [nobelprize.org]
- 8. cytothesis.us [cytothesis.us]
- 9. researchgate.net [researchgate.net]
- 10. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 11. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
- 12. US7960593B2 - Process for preparation of menthol by hydrogenation of isopulegol - Google Patents [patents.google.com]
- 13. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 14. d-nb.info [d-nb.info]
- 15. US20100191021A1 - Process for preparation of menthol by hydrogenation of isopulegol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: (+)-Menthol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthol, a naturally abundant and relatively inexpensive chiral molecule, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned functional groups allow for excellent stereochemical control in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations, including Diels-Alder reactions, the synthesis of enantiopure sulfoxides, and conjugate additions.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. The general workflow involves three main stages: attachment of the chiral auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter(s), and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.
Caption: General workflow for employing this compound as a chiral auxiliary.
I. Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a prochiral dienophile, such as an acrylate, is esterified with this compound, the resulting chiral ester can undergo a highly diastereoselective [4+2] cycloaddition with a diene, particularly in the presence of a Lewis acid. The bulky menthyl group effectively shields one face of the dienophile, directing the approach of the diene to the opposite face.
Data Presentation
| Entry | Diene | Dienophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (de, %) |
| 1 | Cyclopentadiene | (+)-Menthyl acrylate | Et₂AlCl (1.2) | CH₂Cl₂ | -78 | 95 | >95:5 | 90 |
| 2 | Cyclopentadiene | (+)-Menthyl acrylate | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 92 | >95:5 | 85 |
| 3 | Cyclopentadiene | (+)-Menthyl acrylate | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -78 | 88 | 90:10 | 80 |
| 4 | Isoprene | (+)-Menthyl acrylate | Et₂AlCl (1.2) | Toluene | -78 | 85 | 92:8 (para) | 84 |
| 5 | 1,3-Butadiene | (+)-Menthyl acrylate | Et₂AlCl (1.2) | CH₂Cl₂ | -78 | 80 | - | 75 |
Experimental Protocol: Asymmetric Diels-Alder Reaction of (+)-Menthyl Acrylate and Cyclopentadiene
Materials:
-
(+)-Menthyl acrylate
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (+)-menthyl acrylate (1.0 equiv.) and dissolve it in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the diethylaluminum chloride solution (1.2 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 15 minutes at -78 °C.
-
To this solution, add freshly cracked cyclopentadiene (2.0 equiv.) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C, followed by saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.
Application Notes and Protocols for the Synthesis of (+)-Menthol from (+)-Citronellal Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Menthol is a high-demand compound extensively used in pharmaceuticals, cosmetics, flavorings, and fragrances.[1] While natural menthol is extracted from peppermint oil, synthetic routes are crucial for meeting global demand.[2] A prominent stereoselective industrial synthesis involves the asymmetric isomerization of myrcene to (+)-citronellal, which is then converted to (-)-menthol.[2] This document focuses on the subsequent critical steps: the acid-catalyzed cyclization of (+)-citronellal to isopulegol and its subsequent hydrogenation to (+)-menthol. This process can be performed in two distinct steps or as a "one-pot" synthesis using bifunctional catalysts.[3][4]
The conversion pathway involves two main reactions:
-
Intramolecular Ene Reaction (Cyclization): (+)-Citronellal undergoes an acid-catalyzed cyclization to form various isopulegol isomers. The desired intermediate for (-)-menthol synthesis is (-)-isopulegol. This step is crucial for establishing the correct stereochemistry.
-
Hydrogenation: The carbon-carbon double bond in the isopulegol molecule is hydrogenated to yield the corresponding menthol isomers.
The efficiency and selectivity of this synthesis are highly dependent on the catalyst and reaction conditions employed.
Overall Reaction Pathway
The synthesis proceeds in two sequential steps: an acid-catalyzed cyclization followed by a metal-catalyzed hydrogenation.
References
- 1. journal.ipb.ac.id [journal.ipb.ac.id]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (+)-Menthol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Menthol, an organic compound synthesized or obtained from mint oils, is widely used in pharmaceutical formulations for its local anesthetic and counterirritant properties.[1] It is also prevalent in food, beverages, and cosmetics for its distinct flavor and cooling sensation. Accurate and reliable quantification of this compound in various matrices is crucial for quality control and formulation development. Due to its lack of a significant UV-absorbing chromophore, direct analysis by UV-HPLC is challenging.[1][2] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a refractive index (RI) detector for the quantitative analysis of this compound. An alternative method utilizing indirect photometric detection is also discussed. For the specific analysis of enantiomeric purity, chiral separation techniques are necessary.
Experimental Protocols
Primary Method: RP-HPLC with Refractive Index (RI) Detection
This protocol is adapted from a validated method for the quantification of menthol in pharmaceutical syrups.[3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with an isocratic pump, autosampler, and a refractive index detector.[3]
-
Column: Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm) or equivalent C18 column.[1][3]
-
Mobile Phase: A filtered and degassed mixture of water and methanol (30:70 v/v).[1][3]
-
Injection Volume: 100 µL.[1]
-
Column Temperature: Ambient.
-
Detector: Refractive Index (RI) Detector.[1]
2. Preparation of Solutions:
-
Diluent: A mixture of water and methanol (20:80 v/v).[1]
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 30-70 µg/mL).[1]
3. Sample Preparation (for a Syrup Formulation):
-
Determine the density of the syrup sample using a pycnometer.[1][3]
-
Accurately weigh a quantity of the syrup equivalent to 2.5 mg of menthol into a 50 mL volumetric flask.[1][3]
-
Add 20 mL of methanol and sonicate for 5 minutes with intermittent shaking.[3]
-
Dilute to volume with methanol and mix thoroughly.[3]
-
Filter the solution through a 0.45 µm nylon filter before injection.[3]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank), followed by the calibration standards and sample solutions.
-
Record the chromatograms and integrate the peak area for menthol.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of menthol in the sample solutions from the calibration curve.
Alternative Method: HPLC with Indirect Photometric Detection
For laboratories without access to an RI detector, indirect photometric detection offers a viable alternative. This method involves adding a UV-absorbing compound to the mobile phase. The non-UV absorbing analyte (menthol) creates a negative peak that can be quantified.[2]
-
Detection Compound: n-Heptyl-p-aminobenzoate can be used as the UV-absorbing compound in the mobile phase.[2]
-
Monitoring Wavelength: 290 nm.[2]
Chiral Separation
To separate this compound from its other isomers, such as (-)-menthol, a chiral stationary phase is required. Polysaccharide-based chiral columns, such as those coated with cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated effective separation of menthol enantiomers in the normal phase.[5] Gas chromatography with chiral capillary columns is also a common and effective method for the separation of all eight optical isomers of menthol.[6][7]
Data Presentation
The following tables summarize the quantitative data from a validated RP-HPLC-RI method for menthol analysis.[1]
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time | Varies based on exact system and column, but should be consistent. |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 30 - 70 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Regression Equation | y = 18452.7x - 7095.5 |
| Accuracy (% Recovery) | Within 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Specific to instrument, typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | Specific to instrument, typically in the low-to-mid µg/mL range. |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 7. coresta.org [coresta.org]
Symrise (Haarmann & Reimer) Process: Racemic Synthesis from Thymol followed by Chiral Resolution
An important clarification regarding the industrial synthesis of menthol is that the primary target molecule is (-)-menthol , also known as l-menthol. This is the naturally occurring enantiomer responsible for the characteristic cooling sensation and minty aroma. Its enantiomer, (+)-menthol (or d-menthol), has a less pronounced cooling effect and is generally produced as a byproduct in racemic synthesis routes, where it is often recycled or used as a chiral auxiliary. The following application notes detail the major industrial processes developed to produce the commercially significant (-)-menthol.
The Symrise process is a classic example of a racemic synthesis strategy. It begins with readily available petrochemical feedstocks and employs a key chiral resolution step to isolate the desired (-)-menthol enantiomer. The undesired isomers are reintegrated into the process, making it highly efficient and minimizing waste.[1][2][3]
Process Workflow
Caption: Workflow for the Symrise (-)-menthol process.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Starting Materials | m-Cresol, Propene | [4][5] |
| Key Intermediates | Thymol, Racemic (d/l)-Menthol | [2][4] |
| Overall Yield | ~90% (with recycling) | [6] |
| Final Product Purity | > 99% (chemical) | [7] |
| Enantiomeric Excess (ee) | > 99% | [7] |
| Key Features | Racemic synthesis, Chiral resolution, Efficient recycling loop | [1][3] |
Experimental Protocols
1. Synthesis of Thymol (Alkylation of m-Cresol)
-
Objective: To synthesize thymol by the Friedel-Crafts alkylation of m-cresol with propene.
-
Reagents: m-cresol, propene, solid acid catalyst (e.g., acidic zeolite or alumina).
-
Procedure:
-
The reaction is typically carried out in the vapor phase in a fixed-bed reactor.
-
m-cresol is vaporized and mixed with a stream of propene gas.
-
The gas mixture is passed over a heated solid acid catalyst bed. Reaction temperatures are generally in the range of 200-350°C.
-
The product stream is cooled to condense the thymol and any unreacted m-cresol.
-
The crude thymol is purified by distillation to remove isomeric byproducts.
-
2. Hydrogenation of Thymol to Racemic Menthol
-
Objective: To hydrogenate the aromatic ring of thymol to produce a mixture of menthol stereoisomers.
-
Reagents: Purified thymol, Hydrogen (H₂), Nickel-based catalyst (e.g., Raney Nickel) or other supported metal catalysts (e.g., Ru/Al₂O₃).[8][9]
-
Procedure:
-
The hydrogenation is performed in a high-pressure reactor (autoclave).
-
Thymol is dissolved in a suitable solvent (or used neat) and the catalyst is added.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 0.8–7.5 MPa.[6]
-
The mixture is heated to 150–210°C and agitated to ensure efficient mixing.[6]
-
The reaction is monitored by GC until the consumption of thymol is complete. This yields a mixture of the eight stereoisomers of menthol.
-
After cooling, the catalyst is removed by filtration. The resulting "crude menthol" is subjected to fractional distillation to separate the racemic (d/l)-menthol pair from the other isomers (isomenthol, neomenthol, etc.).
-
3. Chiral Resolution of Racemic Menthol
-
Objective: To separate the desired (-)-menthol from the racemic mixture.
-
Reagents: Racemic (d/l)-menthol, Benzoic acid (or an activated derivative like benzoyl chloride), a resolving agent, and a base (if using benzoyl chloride).
-
Procedure:
-
The racemic menthol is esterified with benzoic acid to form menthyl benzoate.
-
The resulting racemic mixture of menthyl benzoate esters is dissolved in a suitable solvent.
-
The solution is seeded with pure (-)-menthyl benzoate crystals to induce selective crystallization of the (-)-enantiomer.
-
The mixture is carefully cooled to allow the (-)-menthyl benzoate to crystallize out, leaving the (+)-menthyl benzoate in the mother liquor.
-
The crystals are isolated by filtration.
-
The purified (-)-menthyl benzoate is hydrolyzed (e.g., using sodium hydroxide) to yield pure (-)-menthol.
-
The final (-)-menthol product is purified by distillation or crystallization. The (+)-menthyl benzoate from the mother liquor and other undesired menthol isomers are sent to a recycling process where they are epimerized back to the racemic mixture for re-resolution.[2][3]
-
Takasago Process: Asymmetric Synthesis from Myrcene
The Takasago process, for which Ryōji Noyori was awarded a share of the 2001 Nobel Prize in Chemistry, is a landmark in industrial asymmetric catalysis. It utilizes a renewable starting material, myrcene, and creates the desired stereochemistry with high precision in an early step, avoiding the need for chiral resolution.[10][11]
Process Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. symrise.com [symrise.com]
- 3. symrise.com [symrise.com]
- 4. Menthol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2006097427A1 - Menthol-containing solids composition - Google Patents [patents.google.com]
- 8. US7960593B2 - Process for preparation of menthol by hydrogenation of isopulegol - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 11. A green and sustainable approach: celebrating the 30th anniversary of the asymmetric l-menthol process - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of (+)-Menthol Derivatives in Preparative Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(+)-Menthol, a readily available and inexpensive chiral alcohol, and its derivatives have carved a significant niche in preparative organic synthesis, primarily serving as powerful chiral auxiliaries. Their temporary incorporation into a prochiral substrate allows for high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key asymmetric transformations, including the synthesis of chiral sulfoxides, chiral resolution of carboxylic acids, Diels-Alder reactions, conjugate additions, and aldol reactions.
Application Note 1: Asymmetric Synthesis of Chiral Sulfoxides via the Andersen Method
Optically pure sulfoxides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The Andersen method, which utilizes a diastereomerically pure menthyl p-toluenesulfinate, is a classic and reliable strategy for the synthesis of enantiomerically enriched sulfoxides. The process involves the displacement of the menthoxy group with an organometallic reagent, where the stereochemistry at the sulfur atom is inverted.
Key Features:
-
High Enantioselectivity: The method typically affords sulfoxides with high enantiomeric excess (ee).
-
Reliable Stereochemical Outcome: The reaction proceeds with predictable inversion of configuration at the sulfur center.
-
Recoverable Auxiliary: The this compound chiral auxiliary can be recovered after the reaction.
Caption: Workflow for chiral resolution of carboxylic acids.
Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid via (+)-Menthyl Esterification and HPLC Separation
This protocol provides a general procedure for the esterification of a racemic carboxylic acid with this compound and the subsequent separation of the diastereomeric esters by preparative HPLC.
Materials:
-
Racemic carboxylic acid
-
This compound
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
HPLC-grade solvents (e.g., hexane, ethanol)
-
Chiral HPLC column (e.g., CHIRALPAK IC)
Procedure:
-
To a solution of the racemic carboxylic acid (1.0 equiv) and this compound (1.2 equiv) in anhydrous DCM, are added MNBA (1.5 equiv) and DMAP (0.1 equiv) at room temperature.
-
The reaction mixture is stirred for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude diastereomeric ester mixture is purified by flash column chromatography on silica gel.
-
The purified diastereomeric mixture is separated by preparative HPLC using a chiral stationary phase. The mobile phase composition and flow rate should be optimized for baseline separation.
-
The separated diastereomeric esters are collected, and the solvents are removed.
-
Each diastereomer is then hydrolyzed (e.g., using LiOH in THF/water) to afford the corresponding enantiomerically pure carboxylic acid and recover the this compound.
Quantitative Data for a Representative Separation:
| Diastereomer | Retention Time (tR) | Ratio |
| Diastereomer 1 | 9.6 min | 53 |
| Diastereomer 2 | 11.8 min | 46 |
| Conditions: CHIRALPAK IC column, EtOH/hexane = 1:19, 1 mL/min. |
Application Note 3: Asymmetric Diels-Alder Reactions
(+)-Menthyl-derived acrylates and fumarates are effective chiral dienophiles in asymmetric Diels-Alder reactions. The bulky menthyl group shields one face of the double bond, directing the approach of the diene to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters in the cyclohexene product. Lewis acid catalysis is often employed to enhance the reactivity and stereoselectivity of the reaction.
Diagram of Asymmetric Diels-Alder Reaction
Caption: Workflow for an asymmetric Diels-Alder reaction.
Protocol 3: Asymmetric Diels-Alder Reaction of Dimenthyl Fumarate with Isoprene
Materials:
-
Di-(+)-menthyl fumarate
-
Isoprene
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of di-(+)-menthyl fumarate (1.0 equiv) in anhydrous DCM is prepared in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C.
-
A solution of TiCl₄ in DCM (1.0 M, 1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes.
-
Freshly distilled isoprene (2.0 equiv) is added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The diastereomeric excess of the crude product is determined by ¹H NMR or HPLC analysis. The product can be purified by column chromatography.
Quantitative Data:
| Diene | Lewis Acid | Temperature (°C) | Yield | Diastereomeric Excess (de) |
| Isoprene | TiCl₄ | -78 | 94% | 95% |
Application Note 4: Asymmetric Conjugate Addition
(+)-Menthyl acrylate and related α,β-unsaturated esters can serve as chiral Michael acceptors in conjugate addition reactions. The stereochemical outcome is dictated by the facial bias imposed by the menthyl auxiliary. Organocuprates (Gilman reagents) are commonly used nucleophiles for the 1,4-addition to these substrates.
Diagram of Asymmetric Conjugate Addition
Caption: Workflow for an asymmetric conjugate addition reaction.
Protocol 4: Conjugate Addition of Lithium Dimethylcuprate to (+)-Menthyl Acrylate
Materials:
-
(+)-Menthyl acrylate
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, two-necked flask under argon, CuI (1.0 equiv) is suspended in anhydrous diethyl ether and cooled to 0 °C.
-
MeLi solution (2.0 equiv) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to form a solution of lithium dimethylcuprate.
-
The Gilman reagent is cooled to -78 °C.
-
A solution of (+)-menthyl acrylate (1.0 equiv) in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with saturated NH₄Cl solution and allowed to warm to room temperature.
-
The mixture is filtered through a pad of Celite, and the layers of the filtrate are separated.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The diastereomeric excess is determined, and the product is purified by chromatography.
Quantitative Data:
| Michael Acceptor | Nucleophile | Yield | Diastereomeric Excess (de) |
| (+)-Menthyl Acrylate | Lithium Dimethylcuprate | 85% | 90% |
Application Note 5: Diastereoselective Aldol Reactions
The enolates derived from (+)-menthyl esters, such as (+)-menthyl acetate, can be used in diastereoselective aldol reactions. The chiral auxiliary directs the facial selectivity of the enolate's attack on an aldehyde, leading to the formation of a diastereomerically enriched β-hydroxy ester. Lithium diisopropylamide (LDA) is commonly used to generate the lithium enolate.
Diagram of Diastereoselective Aldol Reaction
Caption: Workflow for a diastereoselective aldol reaction.
Protocol 5: Diastereoselective Aldol Reaction of the Lithium Enolate of (+)-Menthyl Acetate with Benzaldehyde
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
(+)-Menthyl acetate
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried flask under argon, a solution of diisopropylamine (1.1 equiv) in anhydrous THF is cooled to -78 °C.
-
n-BuLi (1.05 equiv) is added dropwise, and the solution is stirred at -78 °C for 30 minutes to generate LDA.
-
A solution of (+)-menthyl acetate (1.0 equiv) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Freshly distilled benzaldehyde (1.0 equiv) is added dropwise at -78 °C.
-
The reaction is stirred for 2 hours at -78 °C.
-
The reaction is quenched with saturated NH₄Cl solution and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which can be purified by column chromatography.
Quantitative Data:
| Aldehyde | Yield | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 75% | 92:8 |
Application of (+)-Menthol in Transdermal Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthol, a naturally occurring cyclic monoterpene, is widely utilized in topical pharmaceutical formulations for its cooling sensation and analgesic properties.[1][2][3] Beyond these therapeutic effects, this compound is a well-established penetration enhancer in transdermal drug delivery systems (TDDS).[1][4][5] Its ability to reversibly reduce the barrier function of the stratum corneum (SC), the outermost layer of the skin, facilitates the permeation of a variety of therapeutic agents across the skin and into the systemic circulation.[4][6] These application notes provide an overview of the mechanisms of action of this compound, quantitative data on its enhancement effects, and detailed protocols for key experimental techniques used to evaluate its efficacy.
Mechanism of Action
The primary mechanism by which this compound enhances transdermal drug delivery is through its interaction with the intercellular lipids of the stratum corneum.[6][7][8] The SC lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is highly organized and presents the main barrier to drug permeation.[9][10] this compound disrupts this organized structure through several actions:
-
Disruption of Lipid Packing: this compound molecules intercalate into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipid chains.[1][4] This leads to an increase in the fluidity of the lipid matrix, creating transient pores that enhance drug diffusion.[4][10]
-
Interaction with Ceramides: Studies have shown that l-menthol strongly affects the long lamellar structure of ceramides, causing a transition to a more fluid, liquid crystalline state.[7][8]
-
Alteration of Skin Protein Conformation: While the primary effect is on lipids, some evidence suggests that menthol can also interact with keratin in the corneocytes, leading to a reversible denaturation that contributes to reduced barrier function.[4]
-
Vasodilation: In vivo, menthol can induce local vasodilation, which may also contribute to enhanced systemic absorption of drugs that have permeated the epidermis.[2][11]
The following diagram illustrates the proposed mechanism of action of this compound as a penetration enhancer.
Caption: Mechanism of this compound as a Transdermal Penetration Enhancer.
Quantitative Data: Enhancement Effect of this compound
The effectiveness of this compound as a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. The following table summarizes the enhancement effects of menthol on the transdermal delivery of various drugs.
| Drug | Concentration of this compound | Vehicle/Formulation | Skin Model | Enhancement Ratio (ER) | Reference |
| Propranolol HCl | 1%, 5%, 10% (w/v) | Hydrogel patch | Excised hairless mouse skin | Significantly higher permeability with menthol | [6] |
| Ondansetron HCl | 8% (w/w) | 2% HPC gel in 60% v/v ethanol-water | Rat epidermis | 13.06 | [12] |
| Quercetin | 1.95% | Carbopol gel | Not specified | 17 | [4] |
| Nicardipine HCl | Not specified | 2% w/w Hydroxypropyl cellulose gel | Excised rat epidermis | Not specified, but increased flux | [5] |
| Indomethacin | 2% | Gel with solid nanoparticles | Not specified | 3.8 (in terms of Jc) | [13] |
| Ibuprofen | 3% | Gel | In vivo human study | No significant difference in bioavailability | [11] |
Note: The experimental conditions, such as vehicle composition and skin model, significantly influence the observed enhancement ratio. Direct comparison between studies should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of penetration enhancers. Below are protocols for key in vitro experiments.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This is the most common method for assessing the effect of penetration enhancers on drug delivery across the skin.
Objective: To quantify the permeation of a drug through a skin membrane from a topical formulation containing this compound.
Materials:
-
Franz diffusion cells
-
Receptor medium (e.g., phosphate-buffered saline, PBS)
-
Test formulation (drug + this compound in a vehicle)
-
Control formulation (drug in vehicle without this compound)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method
-
Magnetic stirrer
-
Water bath or heating block
Workflow Diagram:
Caption: Workflow for In Vitro Skin Permeation Study.
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Excise the skin and remove any subcutaneous fat and connective tissue.
-
If required, prepare epidermal membranes by heat separation or dermatomed skin of a specific thickness (e.g., 400-500 µm).[16][17]
-
Cut the prepared skin into sections large enough to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.[15]
-
Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin.[18]
-
Place a magnetic stir bar in the receptor compartment.
-
Maintain the temperature of the receptor medium at 32 ± 0.5°C or 37 ± 0.5°C to mimic physiological conditions.[15][19]
-
Allow the skin to equilibrate for at least 30 minutes.[15]
-
-
Application of Formulation:
-
Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
Sample Analysis:
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in the donor compartment.
-
The lag time (tL) is determined by extrapolating the linear portion of the plot to the x-axis.
-
Calculate the Enhancement Ratio (ER) using the following formula: ER = Jss (with enhancer) / Jss (without enhancer)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to investigate the effect of this compound on the structure of the stratum corneum lipids and proteins at a molecular level.
Objective: To assess changes in the vibrational frequencies of functional groups in the SC lipids and keratin after treatment with this compound.
Procedure:
-
Sample Preparation:
-
Isolate the stratum corneum from the epidermis.[21]
-
Record a baseline FTIR spectrum of the untreated SC.
-
Treat the SC sample with a solution of this compound (e.g., in a deuterated solvent to avoid interference) for a specified period (e.g., 12-24 hours).[21][22]
-
After treatment, rinse the SC sample to remove excess enhancer.[21]
-
-
Spectral Acquisition:
-
Acquire the FTIR spectrum of the treated SC sample.
-
-
Data Analysis:
-
Analyze the spectra for shifts in the peak positions of key vibrational bands, such as the C-H stretching vibrations (around 2850 and 2920 cm⁻¹) of the lipid acyl chains and the amide I and II bands (around 1650 and 1550 cm⁻¹, respectively) of keratin.[22]
-
A shift to a higher wavenumber (blue shift) in the C-H stretching bands indicates increased conformational disorder (fluidization) of the SC lipids.[22]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to study the phase transitions of the SC lipids and how they are affected by penetration enhancers.
Objective: To measure the effect of this compound on the melting temperatures (Tm) of the stratum corneum intercellular lipids.
Procedure:
-
Sample Preparation:
-
Hydrate isolated stratum corneum samples in a buffer solution.
-
Treat the SC samples with a solution of this compound.
-
Seal the treated and untreated (control) SC samples in hermetic aluminum pans.
-
-
DSC Analysis:
-
Scan the samples over a defined temperature range (e.g., 20°C to 120°C) at a constant heating rate.
-
-
Data Analysis:
-
Analyze the resulting thermograms for changes in the position and shape of the endothermic peaks corresponding to the lipid phase transitions.
-
A lowering of the transition temperatures or a broadening of the peaks in the menthol-treated samples indicates a disruption of the lipid packing and increased fluidity.[23]
-
This compound is a versatile and effective penetration enhancer for transdermal drug delivery. Its primary mechanism of action involves the reversible disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its permeability to a wide range of drugs. The quantitative data and experimental protocols provided in these application notes offer a framework for researchers and drug development professionals to effectively evaluate and utilize this compound in the design and optimization of transdermal drug delivery systems. It is important to note that while in vitro studies are invaluable for mechanistic understanding and formulation screening, in vivo studies are necessary to confirm the clinical efficacy, as physiological factors such as vasodilation can also play a role.[2][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Effect of menthol and related terpenes on the percutaneous absorption of propranolol across excised hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Interaction between Intercellular Lipids in the Stratum Corneum and l-Menthol, as Analyzed by Synchrotron X-Ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Interaction of menthol with mixed-lipid bilayer of stratum corneum: A coarse-grained simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of menthol in skin penetration from topical formulations of ibuprofen 5% in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.monash.edu [research.monash.edu]
- 17. mdpi.com [mdpi.com]
- 18. google.com [google.com]
- 19. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.5. In Vitro Drug Release and Skin Permeation [bio-protocol.org]
- 21. Design principles of chemical penetration enhancers for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselective Synthesis of (+)-Menthol
Welcome to the technical support center for the enantioselective synthesis of (+)-menthol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields and stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the widely utilized pathway involving asymmetric isomerization of an allylic amine, cyclization of citronellal, and hydrogenation of isopulegol.
Asymmetric Isomerization of N,N-Diethylgeranylamine
Question 1: Why is the enantiomeric excess (ee) of my (+)-citronellal low after the Rh-BINAP catalyzed isomerization?
Answer: Low enantiomeric excess in this key step can be attributed to several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Purity and Preparation: The chiral rhodium-BINAP catalyst is highly sensitive to impurities. Ensure the BINAP ligand is of high enantiomeric purity and the rhodium precursor is of high quality. The catalyst should be prepared and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent Purity: The solvent, typically THF, must be anhydrous and free of peroxides. Impurities can deactivate the catalyst or interfere with the catalytic cycle.[1]
-
Substrate Quality: The N,N-diethylgeranylamine substrate should be pure. Impurities can act as catalyst poisons.
-
Reaction Temperature: The reaction is typically run at a specific temperature to achieve optimal selectivity. Deviations from the optimal temperature can lead to a decrease in enantioselectivity.[1]
-
Incomplete Reaction: If the reaction does not go to completion, the presence of unreacted starting material can complicate purification and analysis, potentially leading to an inaccurate determination of the ee.
Troubleshooting Steps:
-
Recrystallize BINAP: If the purity of the ligand is in doubt, recrystallize it to ensure high enantiomeric purity.
-
Use Freshly Distilled Solvent: Always use freshly distilled, anhydrous, and peroxide-free THF.
-
Purify the Substrate: Purify the N,N-diethylgeranylamine by distillation before use.
-
Optimize Reaction Temperature: Carefully control the reaction temperature according to the established protocol.
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction until the starting material is fully consumed.
Cyclization of (+)-Citronellal to (-)-Isopulegol
Question 2: My yield of (-)-isopulegol is low, and I am observing significant side products during the cyclization of (+)-citronellal. What is going wrong?
Answer: The cyclization of citronellal is an acid-catalyzed intramolecular ene reaction that can be prone to side reactions if not properly controlled. Low yields are often due to the formation of isomeric isopulegols, dehydration products, or polymers.
-
Catalyst Choice and Activity: While various Lewis and Brønsted acids can catalyze this reaction, the choice of catalyst is crucial for selectivity. Anhydrous zinc bromide (ZnBr2) is commonly used.[2] The activity of the catalyst can be affected by the presence of water. Other catalysts like silica gel or certain zeolites can also be employed, but reaction conditions will need to be optimized.[3][4][5]
-
Reaction Temperature: The reaction temperature significantly influences the product distribution. Higher temperatures can favor the formation of undesired isomers and dehydration products. The reaction is often carried out at low temperatures (e.g., 0-5 °C) to enhance the diastereoselectivity towards the desired (-)-isopulegol.[6]
-
Solvent Effects: The choice of solvent can impact the reaction rate and selectivity. Toluene is a commonly used solvent.[6]
-
Reaction Time: Prolonged reaction times can lead to the formation of byproducts. It is important to monitor the reaction and quench it once the starting material is consumed.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous ZnBr2 and dry solvent to minimize side reactions.
-
Control the Temperature: Maintain the recommended low temperature throughout the reaction.
-
Optimize Catalyst Loading: The amount of catalyst can affect the reaction rate and selectivity. Titrate the catalyst loading to find the optimal concentration.
-
Monitor the Reaction: Use GC or NMR to monitor the disappearance of citronellal and the formation of isopulegol isomers. Quench the reaction promptly.
Hydrogenation of (-)-Isopulegol to this compound
Question 3: The hydrogenation of my (-)-isopulegol results in a mixture of menthol diastereomers, leading to a low yield of the desired this compound. How can I improve the stereoselectivity?
Answer: The hydrogenation of the double bond in (-)-isopulegol can lead to the formation of four possible menthol stereoisomers. Achieving high diastereoselectivity for this compound depends on the catalyst, hydrogen pressure, and temperature.
-
Catalyst Selection: Nickel-based catalysts, such as Raney nickel or supported nickel catalysts, are commonly used for this hydrogenation.[2][7] The choice of catalyst and its preparation method can significantly influence the stereoselectivity.
-
Hydrogen Pressure: The hydrogen pressure is a critical parameter. Optimal pressure ranges are typically between 5 and 50 bar.[8]
-
Reaction Temperature: The temperature should be carefully controlled, generally in the range of 70 to 100 °C.[8] Higher temperatures can lead to epimerization and the formation of undesired stereoisomers.[9]
-
Solvent: The reaction can be performed with or without a solvent.[8] If a solvent is used, its choice can influence the reaction.
Troubleshooting Steps:
-
Catalyst Screening: If stereoselectivity is low, consider screening different hydrogenation catalysts (e.g., different nickel catalysts, or other metals like platinum or ruthenium on various supports).[7]
-
Optimize Pressure and Temperature: Systematically vary the hydrogen pressure and reaction temperature within the recommended ranges to find the optimal conditions for your setup.
-
Monitor Isomer Formation: Use chiral GC to analyze the product mixture and determine the ratio of menthol diastereomers. This will help in optimizing the reaction conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of this compound and its intermediates.
Table 1: Asymmetric Isomerization of Allylic Amines
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Rh-(S)-BINAP | N,N-Diethylgeranylamine | (R)-(+)-Citronellal Enamine | >98% | [9] |
| Rh-(+)-BINAP | N,N-Diethylnerylamine | (S)-(-)-Citronellal Enamine | 95-99% | [1] |
Table 2: Cyclization of Citronellal to Isopulegol
| Catalyst | Substrate | Product | Diastereomeric Selectivity ((-)-Isopulegol) | Yield | Reference |
| Anhydrous ZnBr2 | (+)-Citronellal | (-)-Isopulegol | High | - | [2] |
| ZnBr2 / Calixarene | Citronellal | Isopulegol | - | High | [6] |
| K10 Montmorillonite | Citronellal | Isopulegol | 51% | 81% conversion | [3] |
| Zeolite ZSM-5 | Citronellal | Isopulegol | - | 21% | [3] |
Table 3: Hydrogenation of Isopulegol to Menthol
| Catalyst | Substrate | Product | Diastereoselectivity (this compound) | Yield | Reference |
| Ni/ZrO2/CuO/MoO3 | L-Isopulegol | L-Menthol | High (98.5-99.6% ee) | - | [8] |
| Ni/γ-Al2O3 | (+)-Citronellal (one-pot) | Menthols | - | 86% | [10] |
| Ru/H-beta-300 | (±)-Citronellal | Menthols | 70-71% | - | |
| Pt extrudates | (±)-Citronellal | Menthols | 67-73% | - |
Experimental Protocols
Protocol 1: Asymmetric Isomerization of N,N-Diethylgeranylamine
This protocol is based on the principles of the Takasago process.
Materials:
-
N,N-Diethylgeranylamine
-
[Rh((S)-BINAP)(cod)]ClO4 (or similar Rh-(S)-BINAP complex)
-
Anhydrous, peroxide-free Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Rh-(S)-BINAP catalyst in anhydrous THF.
-
Add the purified N,N-diethylgeranylamine to the catalyst solution.
-
Stir the reaction mixture at the optimized temperature (e.g., 40-60 °C) and monitor the reaction progress by GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The resulting enamine can be hydrolyzed in a subsequent step by adding water and a mild acid to yield (+)-citronellal.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (+)-citronellal by distillation.
Protocol 2: Cyclization of (+)-Citronellal to (-)-Isopulegol
Materials:
-
(+)-Citronellal
-
Anhydrous Zinc Bromide (ZnBr2)
-
Anhydrous Toluene
-
Aqueous solution of a mild base (e.g., sodium bicarbonate) for quenching
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous ZnBr2 in anhydrous toluene.
-
Cool the suspension to the desired temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly add a solution of (+)-citronellal in anhydrous toluene to the cooled suspension with vigorous stirring over 1-2 hours.[6]
-
Maintain the reaction at this temperature for 2-5 hours, monitoring the progress by TLC or GC.[6]
-
Once the reaction is complete, quench the reaction by adding a cold aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude (-)-isopulegol can be purified by fractional distillation.
Protocol 3: Hydrogenation of (-)-Isopulegol to this compound
Materials:
-
(-)-Isopulegol
-
Nickel-based catalyst (e.g., Raney Nickel or a supported Ni catalyst)
-
Hydrogen gas
-
Solvent (optional, e.g., cyclohexane)[10]
Procedure:
-
In a high-pressure autoclave, place the (-)-isopulegol and the nickel catalyst. If using a solvent, add it at this stage.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-50 bar).[8]
-
Heat the reaction mixture to the optimized temperature (e.g., 70-100 °C) with stirring.[8]
-
Monitor the reaction by taking samples and analyzing them by GC until the (-)-isopulegol is consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
If a solvent was used, remove it under reduced pressure.
-
The crude this compound can be purified by crystallization or distillation.[11][12]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the enantioselective synthesis of this compound.
Caption: Overall workflow for the enantioselective synthesis of this compound via the Takasago process.
Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. gctlc.org [gctlc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 7. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
- 8. US7960593B2 - Process for preparation of menthol by hydrogenation of isopulegol - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. utupub.fi [utupub.fi]
- 11. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 12. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
Technical Support Center: Diastereomeric Resolution of Menthyl Esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereomeric resolution of chiral carboxylic acids using menthyl esters.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis, separation, and hydrolysis of menthyl ester diastereomers.
Category 1: Esterification Reaction
Q1: My esterification reaction to form the menthyl esters has a low yield. What are the common causes and solutions?
A1: Low yields in the formation of menthyl esters can stem from several factors:
-
Steric Hindrance: The menthyl group is bulky, which can hinder the reaction with sterically demanding carboxylic acids.
-
Inefficient Activation: The carboxylic acid may not be sufficiently activated for the reaction to proceed to completion.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to poor conversion.
Troubleshooting Steps:
-
Choice of Coupling Reagents: If using standard carbodiimide methods (e.g., DCC/DMAP) is inefficient, consider more powerful activating agents. For instance, 2-methoxy-1-naphthylboronic acid (MNBA) has been shown to mediate the esterification of carboxylic acids with L-(−)-menthol effectively, sometimes resulting in high yields (e.g., 85%).[1]
-
Acid Chloride Formation: Convert the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride can then be reacted with menthol.
-
Optimize Conditions: Experiment with different solvents and temperatures. While some reactions proceed at room temperature, others may require heating to overcome activation energy barriers. Ensure the reaction is run for a sufficient duration, monitoring progress with techniques like Thin Layer Chromatography (TLC).
Q2: I am concerned about racemization of my chiral center during the esterification step. How can I prevent this?
A2: Racemization is a significant risk, particularly if the chiral center is in the α-position to the carboxyl group, as the acidic proton can be abstracted under basic conditions.
Preventative Measures:
-
Avoid Harsh Bases: Steer clear of strong, non-nucleophilic bases that can promote enolization and subsequent racemization.
-
Mild Conditions: Use the mildest possible reaction conditions. This includes utilizing efficient coupling agents that do not require harsh temperatures or pH extremes.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many esterifications, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.
Category 2: Separation of Diastereomers
Q3: My menthyl ester diastereomers are not separating well by fractional crystallization. What can I do?
A3: The success of fractional crystallization depends entirely on the differential solubility of the diastereomers in a given solvent system.[2][3] If they co-crystallize or remain in solution, separation will be poor.
Troubleshooting Steps:
-
Extensive Solvent Screening: This is the most critical step. Test a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof). The goal is to find a solvent where one diastereomer is sparingly soluble while the other is significantly more soluble.
-
Control Crystallization Rate: Rapid crystallization often traps impurities and the other diastereomer.[4] Ensure a slow cooling process. Dissolve the diastereomeric mixture in a minimal amount of hot solvent and allow it to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
-
Seeding: If you have a small amount of the pure, less soluble diastereomer, use it to seed the saturated solution. This can induce the preferential crystallization of that specific diastereomer.[4]
-
Kinetically vs. Thermodynamically Controlled Crystallization: Be aware that crystallization can be under kinetic or thermodynamic control. A diastereomer that crystallizes faster may not be the most stable or least soluble one.[5] Filtering the crystals quickly might yield one diastereomer, while letting the solution sit longer might lead to equilibration and co-crystallization.[5]
Q4: I am trying to separate the diastereomers using column chromatography on silica gel, but the resolution is poor. How can I improve it?
A4: While diastereomers have different physical properties, their polarities can sometimes be very similar, making silica gel chromatography challenging.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent system. Use a low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/diethyl ether) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.
-
Use a High-Performance Column: Ensure you are using a well-packed, high-resolution silica gel column.
-
Reduce Loading: Overloading the column is a common cause of poor separation. Reduce the amount of sample applied to the column.
-
Consider Reversed-Phase HPLC: If normal-phase chromatography fails, reversed-phase High-Performance Liquid Chromatography (HPLC) can be an effective alternative, as the separation mechanism is different.[6]
Q5: What are typical HPLC conditions for analyzing and separating menthyl ester diastereomers?
A5: HPLC is a powerful tool for both analyzing the diastereomeric ratio and for preparative separation. Chiral stationary phases are often highly effective.
Troubleshooting Steps:
-
Column Choice: Chiral columns are frequently used for excellent separation. For example, a CHIRALPAK IC column has been successfully used to achieve baseline separation of menthyl ester diastereomers.[1][7]
-
Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol. The optimal ratio must be determined empirically.
-
Monitoring: Use a UV detector set to a wavelength where your compound absorbs, often around 254 nm.[1][7]
Category 3: Hydrolysis of the Ester
Q6: The hydrolysis of my separated menthyl ester is very slow or incomplete. What are the best methods?
A6: The steric bulk of the menthyl group can make the ester resistant to hydrolysis.[8]
Troubleshooting Steps:
-
Stronger Nucleophiles/Harsher Conditions: While risky due to potential racemization, using a higher concentration of hydroxide (e.g., NaOH or KOH) and elevated temperatures can drive the reaction. This should be a last resort.
-
Mild Alkaline Hydrolysis: Use milder conditions that have been shown to be effective for hindered esters, such as lithium hydroxide (LiOH) in a mixture of THF and water.[9]
-
Enzymatic Hydrolysis: Lipases can be highly effective and stereospecific catalysts for the hydrolysis of esters under very mild conditions, minimizing the risk of racemization.[10] For example, Candida rugosa lipase has been used for this purpose.[10]
Q7: How do I cleave the menthyl ester without causing racemization of my newly resolved chiral center?
A7: This is the final and most critical step. The conditions must be mild enough to preserve the stereochemical integrity of your product.
Preventative Measures:
-
Avoid Extreme pH and Heat: Harsher conditions increase the likelihood of side reactions, including racemization.[11]
-
Use Mild Hydrolysis Conditions: Saponification using LiOH in a THF/water mixture at or below room temperature is often successful.[9] Studies on similar systems have shown that alkaline hydrolysis can proceed without racemization under controlled conditions.[8]
-
Monitor the Reaction Closely: Follow the reaction by TLC or HPLC to ensure you stop it as soon as the starting material is consumed, avoiding prolonged exposure to hydrolytic conditions.
Data & Protocols
Data Presentation
Table 1: Example HPLC Conditions for Menthyl Diastereomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | CHIRALFLASH IC (30 x 100 mm)[1] | CHIRALPAK IC (4.6 x 250 mm)[1][7] |
| Mobile Phase | EtOH/hexane (65:35)[1] | EtOH/hexane (1:19)[1][7] |
| Flow Rate | 20 mL/min[1] | 1 mL/min[1][7] |
| Temperature | 25 °C[1] | 40 °C[1][7] |
| Detection | 254 nm[1] | 254 nm[1][7] |
| Example Retention | t_R = 7.0 min, 11.5 min[1] | t_R = 9.6 min, 11.8 min[1][7] |
Experimental Protocols
Protocol 1: General Procedure for Menthyl Ester Formation
-
Dissolve the racemic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add a coupling agent (e.g., DCC, 1.1 eq) and a catalyst (e.g., DMAP, 0.1 eq), or an alternative activating agent.
-
Add L-(−)-menthol (1.1 eq) to the mixture.
-
Stir the reaction at room temperature (or as optimized) for 12-24 hours, monitoring by TLC.
-
Upon completion, filter any solid byproducts (e.g., DCU if DCC is used).
-
Wash the organic phase with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture by column chromatography if necessary to remove excess menthol or other impurities before proceeding to separation.
Protocol 2: Separation of Diastereomers by Fractional Crystallization
-
Dissolve the diastereomeric ester mixture in a minimum amount of a suitable hot solvent (or solvent mixture) identified from screening.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For further crystallization, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric excess (d.e.).
-
If necessary, recrystallize the solid to improve the diastereomeric purity. The mother liquor, enriched in the other diastereomer, can be concentrated and subjected to crystallization with a different solvent system.
Protocol 3: Hydrolysis of the Separated Menthyl Ester
-
Dissolve the purified diastereomeric ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH·H₂O, 2-3 eq) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~2 with cold 1M HCl.
-
Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by converting it to a different diastereomeric derivative for NMR analysis.
Visual Diagrams
Caption: Workflow for diastereomeric resolution using L-(−)-menthol.
Caption: Troubleshooting decision tree for common resolution issues.
References
- 1. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Overcoming low yields in the hydrogenation of pulegone to menthol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the hydrogenation of pulegone to menthol.
Troubleshooting Guide: Low Menthol Yields
This guide addresses common issues encountered during the hydrogenation of pulegone that can lead to suboptimal yields of the desired menthol isomers.
Question: My reaction stops at the intermediate stage, resulting in high yields of menthone and isomenthone but very little menthol. What's happening?
Answer: This is a common issue indicating that the hydrogenation of the C=C double bond in pulegone is occurring successfully, but the subsequent reduction of the ketone (C=O) group is inefficient.
-
Potential Cause 1: Catalyst Selectivity. The catalyst you are using may be highly selective for C=C bond hydrogenation over C=O bond hydrogenation under your current reaction conditions. For instance, palladium catalysts are known to favor the hydrogenation of the C=C bond, leading to menthones.[1][2]
-
Troubleshooting Steps:
-
Switch or Modify Catalyst: Consider using catalysts known to be effective for carbonyl reductions, such as Nickel (e.g., Raney Nickel), Copper (e.g., Cu/Al2O3), or Platinum-based catalysts.[1][3][4] Modifying a platinum catalyst with a second metal, like tin (Pt-Sn), can also improve the hydrogenation of the carbonyl group.[5][6]
-
Increase Reaction Severity: If switching catalysts is not an option, try increasing the hydrogen pressure and/or temperature. Carbonyl hydrogenation often requires more forcing conditions than alkene hydrogenation. However, be aware that this may also lead to an increase in side reactions.
-
Check for Catalyst Poisons: The starting pulegone or solvent may contain impurities that poison the catalyst sites responsible for carbonyl reduction. Ensure high purity of all reagents.
-
Question: The overall conversion of pulegone is low, even after an extended reaction time. How can I improve this?
Answer: Low conversion points to issues with catalyst activity or suboptimal reaction conditions.
-
Potential Cause 1: Catalyst Deactivation. The catalyst may be deactivated. This can be due to poisoning from impurities or the formation of oligomers on the catalyst surface, which block active sites.[6] Some Ni-based catalysts have been observed to lose activity over several runs.[4]
-
Troubleshooting Steps:
-
Catalyst Handling: Ensure the catalyst was not unduly exposed to air during handling, which can cause oxidation and deactivation, especially for catalysts like Raney Nickel.
-
Reagent Purity: Use purified pulegone and high-purity hydrogen and solvent.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst-to-substrate ratio can help compensate for low activity.
-
Optimize Agitation: Ensure the reaction mixture is being stirred vigorously (e.g., >700-800 rpm) to overcome mass transfer limitations, ensuring pulegone and hydrogen have adequate access to the catalyst surface.[4][6]
-
Question: I am observing significant amounts of unidentified byproducts. What are they and how can I avoid them?
Answer: Byproduct formation is a key contributor to low yields of the desired product.
-
Potential Cause 1: Isomerization/Rearrangement. Under certain conditions, pulegone can isomerize to other compounds. For example, hydrogenation over a palladium catalyst can proceed via an isomeric form with an endocyclic double bond.[7]
-
Potential Cause 2: Oligomerization. High temperatures or acidic/basic sites on the catalyst support can sometimes promote the formation of oligomers (polymers of the reactant or intermediate).[6]
-
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessively high temperatures which can promote side reactions. For example, Cu/Al2O3 has been shown to be effective under mild conditions (90°C).[1]
-
Solvent Choice: The choice of solvent can influence reaction pathways. Common solvents include n-dodecane, n-heptane, and various alcohols like isopropanol.[1][6][8] Ensure the solvent is inert under the reaction conditions.
-
Product Analysis: Use techniques like GC-MS to identify the structure of the byproducts. Understanding what is being formed is crucial to devising a strategy to prevent it.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for selectively producing (-)-menthol? A1: Achieving high stereoselectivity for (-)-menthol is challenging. While many catalysts produce a mixture of menthol isomers, some strategies can favor the desired product.[2] Using chiral catalysts, such as specific chiral rhodium and ruthenium complexes, has been shown to produce high yields of (-)-menthone (a precursor) and subsequently (-)-menthol with excellent enantiomeric excess.[8] Additionally, modifying catalysts, for example by adding β-cyclodextrin to a Raney Nickel system, has been studied to influence the stereoselectivity.[4]
Q2: What are typical reaction conditions for pulegone hydrogenation? A2: Conditions vary significantly depending on the catalyst used.
-
Pressure: Hydrogen pressure can range from atmospheric pressure (1 atm) up to 100 atm.[1][8]
-
Temperature: Temperatures typically range from 90°C to 180°C.[1][9]
-
Solvent: Common solvents are hydrocarbons (n-heptane, n-dodecane) or alcohols (ethanol, isopropanol).[1][6][8]
-
Reaction Time: Reactions can run from a few hours to over 12 hours to achieve high conversion.[1][6]
Q3: How does the addition of a second metal, like Tin (Sn) to Platinum (Pt), improve the reaction? A3: The addition of tin to a platinum catalyst can favor the hydrogenation of the carbonyl group (C=O) in the menthone/isomenthone intermediates.[5][6] This modification helps to drive the reaction past the intermediate stage to the final menthol products, potentially increasing the overall yield of menthols compared to a monometallic Pt catalyst.[6]
Q4: Can I use crude peppermint oil or dementholized oil as a starting material? A4: Yes, it is possible. Studies have been conducted on the hydrogenation of dementholized cornmint oil and Spanish pennyroyal oil (which contains pulegone) to produce menthols.[1] Using catalysts like Cu/Al2O3 or various Nickel catalysts has shown success in converting the remaining components, including pulegone and menthone, into a mixture of menthols.[1][4] However, be aware that impurities in crude oils can affect catalyst activity and lifespan.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from various studies on the hydrogenation of pulegone.
Table 1: Performance of Pt and Pt-Sn Catalysts Reaction Conditions: 388 K (115°C), 1.0 MPa H₂, 12 hours, n-dodecane solvent.
| Catalyst | Pulegone Conversion (%) | Menthone (%) | Isomenthone (%) | Neomenthol (%) | Menthol (%) | Neoisomenthol (%) | Isomenthol (%) |
| Pt/SiO₂ | 100 | 28 | 30 | 12 | 14 | 10 | 6 |
| PtSn-BM | 100 | 20 | 26 | 15 | 18 | 13 | 8 |
| PtSn-OM | 100 | 18 | 24 | 16 | 20 | 14 | 8 |
| (Data sourced from Vetere et al., 2002)[1][6] |
Table 2: Performance of Nickel Catalysts
| Catalyst | Temperature (°C) | Time (h) | Pulegol Conversion (%) | (-)-Menthol Selectivity (%) |
| Ni/γ-Al₂O₃ | 180 | 8 | 89 | 71 |
| (Data from a study on pulegol, a closely related precursor, for illustrative purposes)[9] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Hydrogenation in a Batch Reactor This protocol is based on the methodology described for hydrogenation using Pt-based catalysts.[6]
-
Reactor Preparation: Ensure the batch reactor is clean and dry.
-
Catalyst Loading: Add the catalyst (e.g., 0.25 g of Pt/SiO₂) to the reactor.
-
Substrate and Solvent Addition: Introduce the substrate solution (e.g., 0.25 mL of pulegone dissolved in a suitable volume of n-dodecane).
-
System Purge: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa) and begin heating to the target temperature (e.g., 115°C).
-
Reaction: Start vigorous stirring (e.g., 800 rpm) to ensure a good mixture of gas, liquid, and solid phases. Maintain constant temperature and pressure throughout the reaction duration (e.g., 12 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Product Recovery: Open the reactor, recover the reaction mixture, and separate the catalyst by filtration.
-
Analysis: Analyze the liquid product using Gas Chromatography (GC) or GC-MS to determine conversion and product distribution.
Visualizations
Caption: Reaction pathway for the two-step hydrogenation of pulegone to menthol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of (–)-Menthone, (+)-Isomenthone, and (+)-Pulegone with Platinum/Tin Catalysts | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102010297B - Method for chiral synthesis of levorotatory menthol - Google Patents [patents.google.com]
- 9. doaj.org [doaj.org]
Technical Support Center: Optimization of GC-FID Parameters for Menthol Isomer Analysis
Welcome to the technical support center for the analysis of menthol isomers by Gas Chromatography with Flame Ionization Detection (GC-FID). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is a chiral column necessary for the analysis of menthol isomers?
A1: Menthol exists as multiple stereoisomers, including enantiomers (mirror images) and diastereomers. Standard non-chiral GC columns separate compounds based on differences in boiling points and polarity but are generally unable to differentiate between enantiomers.[1] Chiral columns, typically containing cyclodextrin-derivatives, create a chiral environment that allows for differential interaction with the menthol enantiomers, enabling their separation.[2]
Q2: Can I analyze menthol isomers without derivatization?
A2: Yes, the analysis of menthol isomers can typically be achieved without derivatization, especially when using a suitable chiral capillary column.[3] However, in some complex matrices or if peak tailing is an issue, derivatization of the hydroxyl group might be considered to improve peak shape and resolution.[3]
Q3: What are the most critical GC parameters to optimize for menthol isomer separation?
A3: The most critical parameters are the choice of the chiral capillary column, the oven temperature program, and the carrier gas flow rate. The temperature program, particularly a slow ramp rate, can significantly impact the resolution of the isomers.[4] The carrier gas and its linear velocity are also crucial for achieving efficient separation.
Q4: How can I improve the resolution between critical menthol isomer pairs?
A4: To improve resolution, consider the following:
-
Optimize the temperature program: A slower oven temperature ramp rate often enhances separation.[4]
-
Adjust the carrier gas flow rate: Operating at the optimal linear velocity for your chosen carrier gas (e.g., hydrogen or helium) will maximize column efficiency.[5]
-
Select a different chiral column: Different cyclodextrin-based chiral columns exhibit varying selectivities for menthol isomers.[2]
-
Use a longer column: Increasing the column length can improve resolution, but will also increase analysis time.
Q5: What are common issues with sample preparation for menthol analysis in complex matrices?
A5: For matrices like ointments, gels, or suppositories, ensuring complete extraction of menthol without introducing interfering compounds is a primary challenge.[3][6] Inadequate dissolution or extraction can lead to poor recovery and inconsistent results.[3] Solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample before injection.
Troubleshooting Guide
This guide addresses common problems encountered during the GC-FID analysis of menthol isomers.
Problem 1: Poor or no separation of menthol isomers.
| Possible Cause | Solution |
| Incorrect column type | Ensure you are using a chiral capillary column specifically designed for enantiomeric separations. Non-chiral columns will not resolve enantiomers.[1] |
| Inadequate oven temperature program | A temperature ramp that is too fast will not provide sufficient time for the isomers to interact with the chiral stationary phase. Decrease the ramp rate (e.g., from 5°C/min to 2°C/min) or introduce an isothermal segment at an optimal temperature.[4] |
| Suboptimal carrier gas flow rate | The linear velocity of the carrier gas affects column efficiency. Consult van Deemter plots for your carrier gas (H₂, He, N₂) and adjust the flow rate to the optimal range. Hydrogen often provides better efficiency at higher linear velocities. |
Problem 2: Peak tailing for menthol isomers.
| Possible Cause | Solution |
| Active sites in the injector or column | Adsorption of the polar hydroxyl group of menthol can cause tailing. Deactivate the inlet liner or use a liner with glass wool. Condition the column according to the manufacturer's instructions. In some cases, cutting a small portion (e.g., 10-20 cm) from the front of the column can remove active sites.[7][8] |
| Column overload | Injecting too much sample can lead to peak tailing.[9] Dilute your sample or increase the split ratio.[7][8] |
| Incorrect column installation | If the column is not installed correctly in the injector or detector, dead volumes can be created, leading to peak tailing.[7][8] Re-install the column according to the instrument manual. |
Problem 3: Baseline drift or noise.
| Possible Cause | Solution |
| Column bleed | Operating the column above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising baseline. Ensure your oven temperature program does not exceed the column's maximum temperature. Condition the column properly.[10] |
| Contaminated system | Contamination in the injector, detector, or carrier gas lines can cause baseline noise and drift. Clean the injector port and detector. Ensure high-purity gases and install/replace gas filters.[10] |
| Gas leaks | Leaks in the system, especially around the septum or column fittings, can introduce air and cause baseline instability.[10] Perform a leak check and replace septa and ferrules as needed. |
Problem 4: Inconsistent retention times.
| Possible Cause | Solution |
| Unstable carrier gas flow or pressure | Fluctuations in gas pressure or flow will cause retention times to shift.[11] Check the gas source and regulators. Modern GCs with electronic pneumatic control (EPC) provide more stable flow. |
| Oven temperature fluctuations | Poor oven temperature control will lead to retention time variability.[12] Ensure the oven is properly calibrated and allow sufficient equilibration time before injection.[8] |
| Changes in the stationary phase | Over time, the stationary phase can degrade, leading to changes in retention. This can be accelerated by injecting non-volatile residues. Use a guard column or appropriate sample cleanup to protect the analytical column. |
Optimized GC-FID Parameters for Menthol Isomer Analysis
The following table summarizes typical starting parameters for the GC-FID analysis of menthol isomers. These may require further optimization based on your specific instrument, column, and sample matrix.
| Parameter | Example 1: Chiral Separation | Example 2: General Menthol Assay |
| Column | Restek Rt-BetaDEXsm (30 m x 0.25 mm x 0.25 µm)[1] | Agilent VF-624ms (60 m x 0.32 mm x 1.8 µm)[13] |
| Carrier Gas | Helium at 1.4 mL/min (constant flow)[1] | Helium at 5.0 mL/min (constant flow)[13] |
| Inlet Temperature | 220°C[1] | 280°C[13] |
| Injection Mode | Split (200:1)[1] | Split (50:1)[13] |
| Injection Volume | 0.5 µL[1] | 1 µL[13] |
| Oven Program | 80°C (1 min hold), then 5°C/min to 220°C (5 min hold)[1] | 90°C (1 min hold), then 15°C/min to 181°C (3 min hold)[13] |
| Detector | FID | FID |
| Detector Temperature | 250°C (Typical) | 180°C[13] |
| Makeup Gas (N₂) Flow | ~25 mL/min (Typical) | Not specified |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of each menthol isomer standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., ethanol or methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards. A typical range might be 1-100 µg/mL.
-
Internal Standard (Optional): If using an internal standard (e.g., thymol), prepare a stock solution and add a consistent amount to each standard and sample.[13]
Protocol 2: Sample Preparation from a Semi-Solid Matrix (e.g., Ointment/Suppository)
-
Accurately weigh a representative amount of the sample (e.g., 1-3 g) into a volumetric flask (e.g., 50 mL).[13]
-
Add a small volume of a solvent that can dissolve the matrix (e.g., tetrahydrofuran (THF) for a suppository base).[13]
-
Add the primary extraction solvent (e.g., ethanol or methanol) and sonicate for 10-15 minutes to ensure complete dissolution and extraction of the menthol.[3][13]
-
Allow the solution to cool to room temperature and dilute to the final volume with the extraction solvent.
-
If particulates are present, filter the solution through a 0.45 µm syringe filter before transferring to a GC vial.
Visualizations
Caption: Troubleshooting workflow for common GC-FID issues in menthol isomer analysis.
Caption: General experimental workflow for quantitative analysis of menthol isomers by GC-FID.
References
- 1. gcms.cz [gcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. Menthol assay using GC-FID in (ointment/ gel) - Chromatography Forum [chromforum.org]
- 4. gcms.cz [gcms.cz]
- 5. hplc.sk [hplc.sk]
- 6. researchgate.net [researchgate.net]
- 7. glsciences.eu [glsciences.eu]
- 8. shopshimadzu.com [shopshimadzu.com]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (+)-menthol under various storage conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (+)-menthol under various experimental and storage conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and storage of this compound-containing products.
Issue 1: Phase Separation in Cream Formulations
Question: My menthol-diphenhydramine cream is showing signs of phase separation after storage. What is causing this and how can I improve its stability?
Answer: Phase separation in menthol-containing creams is a common issue, often exacerbated by elevated temperatures. This instability can pose a significant risk to the product's efficacy and patient use.
Potential Causes:
-
Inadequate Emulsification: The surfactant system may not be robust enough to maintain the emulsion's stability over time and under stress conditions like elevated temperature.
-
Inappropriate Thickener: The viscosity of the cream may be insufficient to prevent the coalescence of dispersed phase droplets.
Troubleshooting Steps & Solutions:
-
Optimize Surfactant System: While various surfactants can be tested, studies have shown that simply changing the surfactant may not completely resolve the issue.
-
Incorporate Thickeners: The addition of thickeners has been shown to significantly stabilize menthol-diphenhydramine creams. Carbomers, in particular, have demonstrated high efficacy in preventing phase separation. For instance, a study found that a cream containing carbomer Hiviswako105® remained stable with no phase separation even after 30 days of storage at 40°C.[1]
-
Combination Approach: A combination of a suitable surfactant and an effective thickener can provide synergistic effects, further enhancing the emulsion's stability.[1]
Issue 2: Appearance of Whisker-like Crystals in Powder Mixtures
Question: I have observed the growth of whisker-like crystals in my powder mixture of l-menthol and an excipient. What is this phenomenon and how can it be prevented?
Answer: The growth of l-menthol whiskers is a phenomenon that can occur when it is mixed with certain excipients. This is not a chemical degradation but a physical instability.
Mechanism:
-
Interaction and Lowered Crystallinity: When l-menthol is mixed with an excipient that promotes whisker growth, interactions (often hydrogen bonds) can lower the crystallinity of the menthol and increase its vapor pressure.[2]
-
Capillary Condensation: The increased menthol vapor can enter the mesopores of the excipient. Inside these pores, capillary condensation occurs, which lowers the saturated vapor pressure and leads to nucleation.[2]
-
Whisker Growth: A continued supply of menthol vapor to these nucleation sites results in the growth of whiskers.[2]
Troubleshooting Steps & Solutions:
-
Excipient Selection: Choose excipients with a lower tendency to form hydrogen bonds with menthol and that lack a significant mesoporous structure.
-
Thermal Analysis and IR Spectroscopy: These techniques can be used to screen for interactions between menthol and potential excipients. A shift in the hydroxyl group stretching band of menthol in an IR spectrum or a lowering of its melting point in thermal analysis can indicate an interaction that may lead to whisker growth.[2]
Issue 3: Loss of Menthol Content in Formulations Over Time
Question: I am observing a decrease in the concentration of menthol in my liquid formulation stored at ambient temperature. What could be the reasons for this loss?
Answer: The loss of menthol in a formulation can be due to chemical degradation or physical loss through volatilization or absorption into packaging materials.
Potential Causes:
-
Chemical Degradation: Menthol can be oxidized to menthone, especially in the presence of oxidizing agents.[3] It can also be dehydrated to 3-menthene in the presence of acids like sulfuric acid.[3] Atmospheric degradation can occur through reaction with hydroxyl radicals.[4][5]
-
Volatilization: Menthol is a volatile compound and can be lost from the formulation to the headspace of the container, especially at higher temperatures.
-
Absorption into Packaging: Menthol can be absorbed by certain packaging materials, such as polyethylene terephthalate (PET). This absorption is temperature-dependent, increasing significantly at higher temperatures.[6]
Troubleshooting Steps & Solutions:
-
Control Storage Temperature: Store menthol-containing products at controlled room temperature or lower, as elevated temperatures accelerate both degradation and absorption into packaging. A study on menthol in yogurt drinks stored in PET bottles showed significantly higher absorption at 25°C and 45°C compared to 4°C.[6]
-
Select Appropriate Packaging: Use packaging materials with low menthol absorption. Glass is generally a good option. If plastics are necessary, compatibility studies should be performed.
-
Protect from Light and Air: Store in well-sealed, light-resistant containers to minimize oxidative degradation and volatilization.
-
Formulation pH: For aqueous solutions, consider the pH. Some studies on menthol prodrugs have shown greater stability at a pH of 5.8.[7][8]
-
Use of Antioxidants: In formulations susceptible to oxidation, the inclusion of an antioxidant may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through several pathways:
-
Oxidation: It can be oxidized to menthone by oxidizing agents like chromic acid.[3]
-
Dehydration: In the presence of strong acids (e.g., sulfuric acid), it can be dehydrated to form 3-menthene.[3]
-
Atmospheric Degradation: In the atmosphere, menthol can be degraded by hydroxyl (OH) radicals. This reaction is relatively fast, with a calculated atmospheric lifetime of about 1.13 hours. The primary mechanism is hydrogen abstraction, particularly from the isopropyl group, leading to the formation of various intermediates and products.[4][5]
-
Anaerobic Degradation: Under anaerobic conditions, menthol can be converted to menth-2-enone, which is then further oxidized.[9]
Q2: How do temperature, light, and humidity affect the stability of this compound?
A2:
-
Temperature: Higher temperatures generally decrease the stability of menthol. It can accelerate degradation reactions, increase volatilization, and promote absorption into packaging materials.[6] For example, studies on peppermint oil showed that storage at 40°C (accelerated testing) led to more significant changes in composition compared to storage at 25°C.[10]
-
Light: Exposure to light can promote the degradation of flavoring chemicals, including those in the same class as menthol.[11] Studies on peppermint plants have also shown that light conditions can influence the biosynthesis and composition of terpenes, including menthol.[12][13][14] Therefore, it is recommended to store menthol and its formulations in light-resistant containers.
-
Humidity: High humidity can accelerate chemical degradation, especially for moisture-sensitive compounds, through hydrolysis and oxidation.[15] For solid forms, moisture absorption can lead to physical changes like caking or agglomeration.[15] While menthol itself is not highly hygroscopic, formulations containing it may be affected depending on the other ingredients.
Q3: Are there any known excipient incompatibilities with this compound?
A3: Yes, incompatibilities can occur, primarily through physical interactions. As mentioned in the troubleshooting guide, certain excipients can interact with menthol via hydrogen bonds, leading to a decrease in its crystallinity, an increase in vapor pressure, and the potential for whisker growth.[2] It is crucial to perform compatibility studies with chosen excipients during the preformulation stage. Techniques like IR spectroscopy and thermal analysis can help identify these interactions.[2] In cream formulations, the choice of fatty alcohols and emulsifiers can significantly impact the stability of the final product.[16]
Q4: What are the recommended analytical methods for stability testing of this compound?
A4: Several analytical methods are suitable for quantifying menthol in stability studies:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a sensitive and widely used method for analyzing menthol, especially in pharmaceutical dosage forms like suppositories and in essential oils.[17][18]
-
High-Performance Liquid Chromatography (HPLC): Since menthol lacks a strong chromophore for UV detection, HPLC methods often use a refractive index (RI) detector.[19][20] This method has been successfully validated for quantifying menthol in syrup formulations.[19]
-
Forced Degradation Studies: To ensure the analytical method is stability-indicating, forced degradation studies should be performed. This involves subjecting the sample to stress conditions like heat, humidity, acid/base hydrolysis, and oxidation to produce degradation products and confirm that the analytical method can separate them from the parent menthol peak.[19]
Data Summary Tables
Table 1: Effect of Storage Temperature on Menthol Absorption into PET Packaging
| Storage Temperature (°C) | Storage Duration (days) | Menthol Absorption (ng/g of PET) |
| 4 | 90 | 38.21 |
| 25 | 90 | 186.66 |
| 45 | 90 | 700.50 |
Data sourced from a study on menthol-flavored yogurt drink.[6]
Table 2: Stability of 1% w/w Menthol in Aqueous Cream
| Storage Condition | Duration (months) | Stability Outcome |
| 25°C ± 1°C | 18 | No significant degradation observed |
Data from a stability study using a validated gas-liquid chromatographic method.[21]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Menthol in Syrup
This protocol is based on a validated method for the determination of menthol in pharmaceutical syrup formulations.[19][20]
-
Objective: To quantify the amount of menthol in a syrup formulation and separate it from potential degradation products.
-
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
Inertsil ODS 3V column (4.6mm × 250mm, 5µm) or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase: Water:Methanol (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detector: Refractive Index (RI) Detector
-
Run Time: Approximately 25 minutes
-
-
Procedure:
-
Diluent Preparation: Prepare a mixture of water and methanol (20:80 v/v).
-
Standard Solution Preparation: a. Prepare a stock solution of menthol (e.g., 0.5 mg/mL) in the diluent. b. Prepare working standard solutions by diluting the stock solution with the diluent to achieve a concentration within the linear range (e.g., 50 µg/mL).
-
Sample Preparation: a. Accurately weigh a quantity of syrup equivalent to a known amount of menthol (e.g., 2.5 mg) into a 50 mL volumetric flask. b. Add 5 mL of water and mix. c. Add 20 mL of methanol and sonicate for 5 minutes with intermediate shaking. d. Make up the volume to 50 mL with methanol and mix well. e. Filter the solution through a 0.45 µm nylon filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of menthol in the sample by comparing the peak area with that of the standard solution.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, precision, accuracy, linearity, and robustness. Forced degradation studies should be performed to confirm its stability-indicating properties.[19]
Visualizations
Caption: Key chemical degradation pathways of this compound.
Caption: General experimental workflow for a menthol stability study.
Caption: Troubleshooting logic for investigating menthol loss.
References
- 1. Effect of Surfactants and Thickeners on the Stability of Menthol–Diphenhydramine Cream Identified by Magnetic Resonance Imaging [jstage.jst.go.jp]
- 2. Whisker growth of l-menthol in coexistence with various excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and kinetics of atmospheric degradation of menthol initiated by hydroxyl radical - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Menthol (anaerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of Light and Temperature on the Monoterpenes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Investigation of LED Light Qualities for Peppermint (Mentha x Piperita L.) Cultivation Focusing on Plant Quality and Consumer Safety Aspects [frontiersin.org]
- 15. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 16. pharma.basf.com [pharma.basf.com]
- 17. scispace.com [scispace.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chiral Resolution of Menthol Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of chiral resolution for menthol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of menthol?
A1: The most common methods for resolving menthol enantiomers are enzymatic kinetic resolution, diastereomeric crystallization, and chiral chromatography (both High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC). Each method has its own advantages and is chosen based on the scale of the resolution, desired purity, and available resources.
Q2: Which lipase is most effective for the kinetic resolution of (±)-menthol?
A2: Several lipases have shown high enantioselectivity for the kinetic resolution of (±)-menthol. Lipase from Thermomyces lanuginosus (Lipozyme TL IM) and Candida rugosa lipase are particularly effective in catalyzing the transesterification of (±)-menthol, leading to high enantiomeric excess of the remaining menthol enantiomer.[1][2]
Q3: What is a common challenge in the crystallization-based resolution of menthol?
A3: A significant challenge is the formation of solid solutions, where the undesired enantiomer gets incorporated into the crystal lattice of the desired enantiomer, limiting the achievable chiral purity. This is particularly noted in melt crystallization and three-phase crystallization (TPC) processes.[3]
Q4: Can I separate all eight optical isomers of menthol using a single chiral GC column?
A4: Separating all eight optical isomers of menthol is challenging with a single chiral column. A more effective approach is to use tandem capillary chiral columns, such as CycloSil-B and BGB-175, which leverage the complementarity between the columns to achieve successful separation of all isomers.[4]
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | 1. Suboptimal enzyme choice. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Reaction has proceeded past 50% conversion. | 1. Screen different lipases (e.g., from Thermomyces lanuginosus, Candida rugosa, Pseudomonas cepacia) to find the one with the highest enantioselectivity for menthol. 2. Optimize the reaction temperature. For Lipozyme TL IM, 30°C has been shown to be effective.[1] 3. Use a non-polar organic solvent like methyl tert-butyl ether or hexane. 4. Monitor the reaction progress and stop it at or near 50% conversion for maximum ee of the unreacted enantiomer. |
| Low Reaction Rate/Conversion | 1. Low enzyme concentration. 2. Inhibitory byproducts. 3. Suboptimal acyl donor or molar ratio. | 1. Increase the enzyme concentration. For Lipozyme TL IM, a concentration of 200 g/L has been used successfully.[1] 2. If byproducts like acetic acid are formed (e.g., from vinyl acetate), consider methods for their removal or use an alternative acyl donor. 3. Optimize the molar ratio of the acyl donor to menthol. A 5:1 molar ratio of vinyl acetate to (±)-menthol has been shown to be effective.[1] |
| Enzyme Deactivation | 1. Presence of inhibitory byproducts (e.g., acetic acid). 2. Harsh reaction conditions. | 1. Consider in-situ removal of byproducts or use an acyl donor that does not produce inhibitory substances. 2. Ensure the reaction temperature and solvent are compatible with the chosen lipase to maintain its activity over time. |
Diastereomeric Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Diastereomeric Excess (de) / Poor Separation | 1. Inappropriate chiral resolving agent. 2. Unfavorable solvent system. 3. Formation of solid solutions. 4. Crystallization conditions are not optimal. | 1. Screen various chiral resolving agents. For alcoholic compounds like menthol, derivatization to a menthyl ester followed by reaction with a chiral amine can be effective.[5] 2. Test different solvents to find one where the solubilities of the two diastereomers are significantly different. 3. If solid solution formation is suspected, techniques like three-phase crystallization (TPC) might offer an alternative, though purity enhancement can be limited.[3] 4. Optimize cooling rate, agitation, and seeding strategies. Slow cooling and the use of seed crystals can improve crystal quality and separation. |
| Low Yield of Desired Diastereomer | 1. Suboptimal stoichiometry of the resolving agent. 2. Loss of product during filtration and washing. 3. The desired diastereomer is more soluble. | 1. Adjust the molar ratio of the resolving agent to the racemate. 2. Carefully select the washing solvent to minimize dissolution of the desired diastereomeric crystals. 3. If the desired diastereomer remains in the mother liquor, investigate methods for its recovery and consider racemization of the undesired enantiomer for recycling. |
| Difficulty in Crystal Formation | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution or change the solvent to one in which the diastereomers are less soluble. 2. Purify the diastereomeric mixture before attempting crystallization. |
Chiral Chromatography (HPLC & GC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution of Enantiomers | 1. Incorrect chiral stationary phase (CSP). 2. Suboptimal mobile phase (HPLC) or carrier gas flow rate/temperature program (GC). 3. Column overloading. | 1. For HPLC, screen different polysaccharide-based CSPs (e.g., amylose or cellulose derivatives). For GC, cyclodextrin-based columns are often effective.[4] 2. For HPLC, adjust the mobile phase composition (e.g., ratio of hexane to isopropanol). For GC, optimize the temperature ramp rate (slower ramps of 1-2°C/min often improve resolution) and carrier gas linear velocity.[6] 3. Reduce the injection volume or sample concentration. For GC, on-column concentrations of 50 ng or less are recommended for optimal separation.[6] |
| Peak Tailing | 1. Active sites on the column. 2. Inappropriate mobile phase modifier (HPLC). | 1. Use a column with better inertness or consider derivatization of the analyte. 2. For acidic or basic analytes, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. |
| Irreproducible Retention Times | 1. Fluctuations in temperature. 2. Changes in mobile phase composition (HPLC) or carrier gas flow (GC). | 1. Use a column oven to maintain a stable temperature. 2. Ensure the mobile phase is well-mixed and degassed. For GC, use a reliable pressure regulator for the carrier gas. |
Data Presentation: Comparison of Resolution Techniques
| Parameter | Enzymatic Kinetic Resolution (Lipozyme TL IM) [1] | Diastereomeric Crystallization | Chiral HPLC | Chiral GC [4] |
| Typical Enantiomeric Excess (ee) | >99% for (-)-menthyl acetate | Highly variable, depends on system | >99% (analytical) | >99% (analytical) |
| Theoretical Max. Yield | 50% for one enantiomer | 50% (without racemization) | N/A (analytical) | N/A (analytical) |
| Key Experimental Factors | Enzyme type, acyl donor, solvent, temperature, reaction time | Resolving agent, solvent, temperature, cooling rate | Chiral stationary phase, mobile phase, temperature | Chiral stationary phase, temperature program, carrier gas flow |
| Advantages | High selectivity, mild conditions | Scalable, established industrial method | High resolution, direct analysis | High sensitivity, can separate multiple isomers |
| Disadvantages | Limited to 50% yield, enzyme cost | Trial-and-error approach, may require derivatization | Limited scalability for preparative separation | Requires analyte volatility, potential for thermal degradation |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-Menthol via Transesterification
This protocol is based on the efficient resolution of (±)-menthol using Lipozyme TL IM.[1]
Materials:
-
(±)-Menthol
-
Lipozyme TL IM (immobilized lipase from Thermomyces lanuginosus)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Reaction vessel with temperature control and magnetic stirring
-
Chiral GC or HPLC system for analysis
Procedure:
-
Dissolve (±)-menthol (0.5 M) in MTBE in the reaction vessel.
-
Add vinyl acetate to the solution to achieve a molar ratio of 5:1 (vinyl acetate:(±)-menthol).
-
Add Lipozyme TL IM to the mixture to a final concentration of 200 g/L.
-
Stir the reaction mixture at 30°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining menthol and the produced menthyl acetate.
-
Stop the reaction at approximately 35-40% conversion to obtain high enantiomeric excess of the product. For example, at 34.7% conversion after 12 hours, (-)-menthyl acetate with 99.3% ee can be obtained.[1]
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
-
The product, (-)-menthyl acetate, and the unreacted (+)-menthol can be separated by distillation or column chromatography.
Protocol 2: Chiral GC Analysis of Menthol Enantiomers
This protocol provides a general guideline for the analytical separation of menthol enantiomers.
Materials:
-
Menthol sample
-
Suitable solvent (e.g., hexane or ethanol)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column like CycloSil-B)[4]
Procedure:
-
Sample Preparation: Dissolve a small amount of the menthol sample in a suitable solvent to a concentration appropriate for GC analysis (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: Optimize for best resolution (e.g., 1-2 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C) and use a slow temperature ramp (e.g., 1-2°C/min) to a final temperature of around 180-200°C.[6]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the menthol enantiomers based on their retention times (determined by running standards of the pure enantiomers, if available). Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution of Menthol.
Caption: Troubleshooting Logic for Poor Chromatographic Resolution.
References
- 1. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Influence of the Solid Solution Formation on Purification of L-Menthol from the Enantiomer Mixture by Three-Phase Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. restek.com [restek.com]
Method refinement for quantitative analysis of (+)-menthol in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of (+)-menthol in complex mixtures. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for this compound quantification: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A1: Both GC and HPLC are suitable for menthol analysis, but the choice depends on the sample matrix, required sensitivity, and available equipment.
-
Gas Chromatography (GC) is often considered a more sensitive method for volatile compounds like menthol and is widely employed for its analysis in various products.[1][2][3] GC, particularly with a Flame Ionization Detector (FID), offers a robust and economical option.[1][4] For complex matrices or when isomer separation is critical, GC coupled with Mass Spectrometry (GC-MS) provides higher selectivity.[5]
-
High-Performance Liquid Chromatography (HPLC) is a viable alternative, especially when dealing with non-volatile matrix components that could interfere with GC analysis.[6][7] Since menthol lacks a strong UV chromophore, detection can be challenging.[6] Refractive Index (RI) detection is a common choice for HPLC analysis of menthol.[6][7][8] Derivatization with a fluorescent reagent can also be employed to enhance sensitivity.[9]
Q2: How can I separate this compound from its other isomers?
A2: The separation of menthol isomers is crucial for accurate quantification, especially when dealing with synthetic menthol which can be a racemic mixture.[10]
-
GC: Chiral capillary columns are effective for separating menthol enantiomers.[10][11] For complex samples where co-elution with other components is a problem, two-dimensional GC (GCxGC) can provide the necessary resolution.[11] Tandem capillary chiral columns have also been successfully used to separate all eight optical isomers of menthol.[12]
-
HPLC: Normal-phase HPLC with a silica column and a mobile phase like ethyl acetate/isooctane has been shown to separate menthol isomers.[13]
Q3: What are matrix effects and how can I mitigate them in my analysis?
A3: Matrix effects are the alteration of an analyte's signal due to the presence of other components in the sample matrix.[14] This can lead to inaccurate quantification.[14]
-
Sample Preparation: Proper sample preparation is key to minimizing matrix effects. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and filtration can help remove interfering substances.[15]
-
Internal Standards: Using an internal standard that is structurally similar to menthol (e.g., thymol or a deuterated menthol analog) can compensate for signal suppression or enhancement.[2][16]
-
Standard Addition: The standard addition method, where known amounts of the analyte are added to the sample, can be used to create a calibration curve within the sample matrix, thus accounting for matrix effects.[17]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate menthol from interfering matrix components is crucial.[14]
Troubleshooting Guides
Guide 1: GC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites on the column or liner.- Inappropriate injection temperature.- Column degradation. | - Use a deactivated liner and column.- Optimize injector temperature.- Replace the column. |
| Low Sensitivity / Poor Signal-to-Noise | - Low analyte concentration.- Detector not optimized (e.g., gas flow rates for FID).- Leaks in the system. | - Concentrate the sample if possible.- Optimize detector parameters.- Perform a leak check. |
| Peak Co-elution with Matrix Components | - Insufficient chromatographic resolution. | - Optimize the temperature program (slower ramp rate).- Use a longer or different polarity column.- Employ a selective detector like a mass spectrometer (MS).[5] |
| Irreproducible Retention Times | - Fluctuations in carrier gas flow rate.- Oven temperature instability.- Leaks in the system. | - Check and regulate the gas flow.- Ensure the oven is functioning correctly.- Perform a leak check. |
Guide 2: HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Small Peak for Menthol | - Menthol lacks a strong UV chromophore, leading to low absorbance with a UV detector.[6] | - Use a Refractive Index (RI) detector.[6][7][8]- Derivatize menthol with a fluorescent tag and use a fluorescence detector.[9] |
| Baseline Drift with RI Detector | - Mobile phase composition changes.- Temperature fluctuations. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature. |
| Poor Separation from Excipients | - Inappropriate mobile phase composition or stationary phase. | - Optimize the mobile phase composition (e.g., adjust the water:methanol ratio).[6]- Try a different column (e.g., different C18 chemistry or a different type of stationary phase). |
| Ghost Peaks | - Contamination in the mobile phase or from previous injections. | - Use high-purity solvents.- Implement a thorough needle wash protocol.- Run blank injections to identify the source of contamination. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Pharmaceutical Suppositories by GC-FID
This protocol is a summary of a validated method for menthol quantification.[1][3]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures:
-
Injector: 240°C
-
Detector: 260°C
-
Oven Program: Start at 110°C (hold for 2 min), ramp at 10°C/min to 190°C (hold for 2 min).[18]
-
-
Internal Standard: Thymol.[2]
-
Sample Preparation:
-
Accurately weigh a portion of the suppository.
-
Dissolve in a suitable solvent (e.g., chloroform).
-
Add the internal standard.
-
Dilute to a known volume.
-
-
Analysis: Inject a suitable volume (e.g., 1.0 µL) into the GC.
-
Quantification: Calculate the concentration of menthol based on the peak area ratio of menthol to the internal standard and a calibration curve.
Protocol 2: Quantitative Analysis of this compound in Syrup Formulations by RP-HPLC-RI
This protocol is based on a developed and validated HPLC method.[6][7][8]
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: Inertsil ODS 3V (4.6mm × 250mm, 5µm) or similar C18 column.[6][7]
-
Column and Detector Temperature: 35°C.[6]
-
Sample Preparation:
-
Accurately weigh a quantity of syrup equivalent to a known amount of menthol.
-
Dissolve in a diluent (e.g., a mixture of water and methanol).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45-µm filter before injection.[7]
-
-
Analysis: Inject a suitable volume into the HPLC.
-
Quantification: Determine the concentration of menthol from a calibration curve prepared with standard solutions.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of menthol.
Table 1: GC-FID Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 5.0 to 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.54–100.40%[19] |
| Precision (% RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 0.0063 mg/mL[18] |
| Limit of Quantification (LOQ) | 0.019 mg/mL[18] |
Table 2: RP-HPLC-RI Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 30–70 μg/ml[6] |
| Correlation Coefficient (r²) | 0.999[6] |
| Accuracy (% Recovery) | Within acceptable limits as per ICH guidelines[6] |
| Precision (% RSD) | Within acceptable limits as per ICH guidelines[6] |
| Limit of Detection (LOD) | 0.76 μg/ml[6] |
| Limit of Quantification (LOQ) | 2.31 μg/ml[6] |
Visualizations
Caption: General experimental workflow for quantitative analysis of this compound.
Caption: Troubleshooting decision tree for menthol analysis issues.
References
- 1. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kolibris.univ-antilles.fr [kolibris.univ-antilles.fr]
- 4. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical [ijaresm.com]
- 5. Carbitol as adulterant in menthol; analytical method for quantitative analysis of adulteration [aimspress.com]
- 6. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 13. tandfonline.com [tandfonline.com]
- 14. eijppr.com [eijppr.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 19. Development and Validation of the Spectrophotometric Method for the Determination of Menthol [d8.irins.org]
Technical Support Center: Purification of L-Menthol via Three-Phase Crystallization
Welcome to the technical support center for the purification of L-Menthol from enantiomeric mixtures using three-phase crystallization (TPC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is three-phase crystallization (TPC) and how does it apply to L-menthol purification?
A1: Three-phase crystallization is a separation technology that combines melt crystallization and vaporization to purify a desired crystalline product from a liquid mixture.[1][2][3][4][5][6][7][8][9] In the context of L-menthol purification, TPC operates by reducing temperature and pressure to specific thermodynamic conditions where the liquid menthol enantiomer mixture coexists in three phases: a solid phase (enriched L-menthol crystals), a liquid phase, and a vapor phase.[1][2][4][5][6][7][9] This allows for the simultaneous crystallization of L-menthol and the removal of the unwanted components through vaporization.[1][2][4][7]
Q2: What is the primary advantage of TPC over traditional melt crystallization?
A2: A significant advantage of TPC is that it does not require a solid/liquid separation step or crystal washing at the end of the process, especially if nearly all the unwanted liquid mixture is vaporized.[2][7] This simplifies the overall purification process and can lead to higher efficiency.
Q3: What initial concentration of L-menthol is suitable for this purification method?
A3: TPC has been successfully applied for the chiral purification of L-menthol from enantiomer mixtures with initial L-menthol concentrations greater than a mole fraction of 0.90.[2][7] The process is particularly effective for enriching already high-purity L-menthol. The solid solutions enriched with L-menthol are formed in the range where the mole fraction of L-menthol (XB) is between 0.71 and 1.[2][3][7][8]
Q4: What are the key operational parameters in a TPC experiment for L-menthol?
A4: The two primary operational parameters that must be carefully controlled are temperature and pressure.[1][2][4][5][6][7][9] The process relies on achieving specific three-phase transformation conditions, which are a function of the temperature and pressure of the system. These conditions are determined based on thermodynamic calculations and the solid-liquid-vapor equilibrium (SLVE) phase diagram for the menthol enantiomers.[2][7]
Troubleshooting Guide
| Issue | Question | Possible Causes | Recommended Solutions |
| No Crystal Formation | Q: I have cooled the system to the target temperature and reduced the pressure, but no crystals are forming. What should I do? | 1. Insufficient Supersaturation: The system has not reached the necessary supersaturation level for nucleation. 2. Cooling Rate Too Slow: The cooling rate may not be sufficient to induce nucleation. 3. Initial Concentration Too Low: The starting concentration of L-menthol may be below the effective range for TPC (e.g., < 0.71 mole fraction).[2][7] | 1. Verify Temperature and Pressure: Double-check that the temperature and pressure correspond to the three-phase transformation conditions predicted by the phase diagram.[2][7] 2. Induce Nucleation: Try scratching the inside of the sample container with a glass rod to create nucleation sites. 3. Introduce Seed Crystals: If available, add a few microcrystals of pure L-menthol to the mixture to initiate crystal growth.[10] 4. Adjust Cooling Rate: Slightly increase the cooling rate, but avoid shock cooling which can lead to poor crystal quality. |
| Low Product Purity | Q: The final crystalline product has a lower than expected purity of L-menthol. What could be the cause? | 1. Inaccurate Temperature/Pressure Control: Deviations from the precise three-phase equilibrium can lead to co-crystallization of impurities or trapping of the liquid phase within the crystals.[11] 2. Rapid Crystal Growth: If crystallization occurs too quickly, impurities can be incorporated into the crystal lattice.[6] 3. Initial Impurities: The presence of significant impurities in the starting material can interfere with the crystallization process.[10][11] | 1. Calibrate Equipment: Ensure thermocouples and pressure gauges are accurately calibrated.[12] 2. Slow Down Crystallization: Decrease the cooling rate to allow for more selective crystal growth. A slower process generally yields higher purity crystals. 3. Consecutive TPC: For higher purity, consider melting the product and running a second TPC process.[2][7] |
| Low Product Yield | Q: I'm getting a very low yield of crystalline L-menthol at the end of the experiment. Why is this happening? | 1. Incomplete Vaporization: A significant portion of the L-menthol may have been removed with the vapor phase if the pressure was too low or the temperature too high for the given composition. 2. Process Stopped Prematurely: The experiment may have been terminated before the majority of the liquid was solidified or vaporized. The TPC process is generally stopped at the eutectic temperature (29.8 °C).[2] 3. Vacuum Leaks: An unstable vacuum can lead to inefficient vaporization and affect the delicate solid-liquid-vapor balance.[2][3] | 1. Optimize Vaporization Control: Carefully monitor and control the vacuum to ensure selective removal of the vapor phase without sublimating the desired solid product excessively. 2. Ensure Complete Solidification: Continue the process until the eutectic temperature is reached to maximize the solidification of the L-menthol rich phase.[2] 3. Check for Leaks: Inspect all seals, connections, and valves in your vacuum system to ensure its integrity.[2][3] |
| System Instability | Q: The pressure and temperature in my system are fluctuating, making it difficult to maintain the three-phase state. What should I check? | 1. Vacuum Pump Malfunction: The vacuum pump may not be functioning correctly or is inadequately sized for the system.[2][3] 2. Thermostat Issues: The thermostat controlling the system temperature may not be stable or responsive enough.[11] 3. Intense Bubbling: For some systems, intense bubbling during evaporation under vacuum can cause pressure fluctuations.[13] | 1. Inspect Vacuum System: Check the vacuum pump for leaks or malfunctions and ensure it is properly maintained.[2][3] 2. Verify Thermostat Performance: Ensure the thermostat can maintain a stable temperature with minimal deviation. 3. Introduce a Bubble Shield: If intense bubbling is an issue, consider placing a shield (e.g., a sieve) in the upper part of the crystallizer to prevent liquid from hitting the condenser.[13] |
Experimental Protocols
Detailed Methodology for Three-Phase Crystallization of L-Menthol
This protocol is based on the experimental setup and procedure described in the literature for purifying L-menthol from an enantiomeric mixture with an initial L-menthol mole fraction of ≥ 0.90.[2][7]
1. Preparation of the Feed Mixture:
-
Prepare a liquid mixture of L-menthol and D-menthol with a known initial composition (e.g., 0.90, 0.93, 0.95, or 0.97 mole fraction of L-menthol).
-
For a typical lab-scale experiment, a feed mass of approximately 5 grams is used.[2][7]
2. Determination of Initial Three-Phase Transformation Conditions:
-
Based on the initial composition of the L-menthol mixture, determine the initial three-phase transformation temperature (T₀) and pressure (P₀) using the solid-liquid-vapor equilibrium (SLVE) phase diagram for the D-menthol/L-menthol system.
-
For example, for a liquid mixture with an initial L-menthol mole fraction of 0.90, the initial condition is T₀ = 38.4 °C and P₀ = 21.4 Pa.[2][7]
3. Experimental Setup:
-
Place the prepared liquid menthol mixture into the sample container.
-
The experimental apparatus should consist of:
-
A sample container equipped with a magnetic stirrer.
-
A thermostat to precisely control the temperature of the sample container.
-
A thermocouple to monitor the temperature of the mixture.
-
A pressure gauge to monitor the system pressure.
-
A mechanical vacuum pump to reduce the system pressure.
-
A vapor line to remove the vapor phase.
-
4. Staged Cooling and Crystallization Process:
-
Begin stirring the liquid mixture.
-
Set the thermostat to the initial temperature T₀ and reduce the pressure in the system to P₀ using the vacuum pump.
-
Once the initial conditions are stable, begin the staged cooling process. The process can be simulated as a series of operational stages.
-
In each stage 'n', the temperature (Tₙ) is reduced by a defined increment (e.g., ΔT = 1 °C), so that Tₙ = Tₙ₋₁ - ΔT.[2][7]
-
As the temperature is lowered in each stage, the pressure (Pₙ) must also be adjusted to maintain the three-phase transformation state according to the P(T) curve from the thermodynamic model.[2]
-
In each stage, a portion of the liquid crystallizes to form the L-menthol enriched solid, and another portion evaporates. The vapor is continuously removed by the vacuum pump.[2]
5. Process Termination and Product Collection:
-
Continue the staged cooling and pressure reduction until the eutectic temperature of the menthol system (29.8 °C) is reached.[2] At this point, the remaining liquid should be fully solidified.
-
Once the process is complete, turn off the vacuum pump and thermostat.
-
The purified solid L-menthol product remains in the sample container.
6. Analysis:
-
Analyze the final solid product to determine its purity (enantiomeric excess) and calculate the overall yield of the process.
Data Presentation
Quantitative Results of TPC for L-Menthol Purification
The following table summarizes the predicted results from a thermodynamic model for TPC of a 5g liquid mixture with an initial L-menthol mole fraction of 0.90, conducted over 9 stages with a temperature decrease of 1°C per stage.[2][7]
| Stage (n) | Temperature Tₙ (°C) | Pressure Pₙ (Pa) | Liquid Mole Fraction of L-Menthol (Xₙ) | Solid Mole Fraction of L-Menthol (Zₙ) |
| 0 | 38.4 | 21.4 | 0.900 | 0.957 |
| 1 | 37.4 | 19.8 | 0.875 | 0.945 |
| 2 | 36.4 | 18.3 | 0.851 | 0.933 |
| 3 | 35.4 | 16.9 | 0.827 | 0.921 |
| 4 | 34.4 | 15.6 | 0.803 | 0.909 |
| 5 | 33.4 | 14.4 | 0.780 | 0.897 |
| 6 | 32.4 | 13.3 | 0.758 | 0.885 |
| 7 | 31.4 | 12.3 | 0.736 | 0.873 |
| 8 | 30.4 | 11.3 | 0.714 | 0.861 |
| 9 | 29.4 | 10.5 | 0.693 | 0.849 |
Data adapted from the study by Shiau et al. This represents a theoretical prediction to guide the experimental process.[2][7]
Mandatory Visualizations
Caption: Experimental workflow for L-Menthol purification via TPC.
Caption: Principle of Three-Phase Crystallization (TPC) for purification.
References
- 1. Troubleshooting Common Issues in Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 2. Troubleshooting Common Issues with Vacuum Crystallizers | Zhanghua [filter-dryer.com]
- 3. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 4. syrris.com [syrris.com]
- 5. helgroup.com [helgroup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. iscientific.org [iscientific.org]
- 11. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for (+)-Menthol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of (+)-menthol, a widely used compound in pharmaceutical and consumer products. This document outlines the performance of various HPLC techniques alongside alternative methods, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. While Gas Chromatography (GC) is a sensitive and widely employed technique for menthol analysis, HPLC offers a viable alternative, particularly when GC is not available or when analyzing less volatile sample matrices.[1][2][3][4] Due to menthol's lack of a strong UV chromophore, HPLC methods often necessitate alternative detection techniques such as Refractive Index (RI) detection or derivatization for fluorescence detection.[4][5][6][7]
Table 1: Comparison of Validated HPLC Methods for this compound Quantification
| Parameter | HPLC with Refractive Index (RI) Detection | HPLC with UV Detection (Low Wavelength) |
| Principle | Measures the change in refractive index of the mobile phase caused by the analyte. | Measures the absorbance of UV light by the analyte. |
| Sensitivity | Moderate.[5][6] | Low, as menthol has a very weak UV absorbance.[4][6] |
| Specificity | Generally lower than UV detection; susceptible to interference from excipients with similar refractive indices.[6] | Can be specific, but the low sensitivity is a significant drawback.[4] |
| Common Column | C18 (e.g., Inertsil ODS 3V, 4.6mm x 250mm, 5µm)[5][6][8][9] | C8 (e.g., Thermo hyperseal, 4.6mm x 250mm, 5µm)[10] |
| Mobile Phase | Isocratic mixture of water and methanol (e.g., 30:70 v/v).[5][6][8][9] | Isocratic mixture of Acetonitrile and a buffered aqueous phase (e.g., 45:55 v/v).[10] |
| Flow Rate | Typically 1.0 mL/min.[5][6][8][9] | Typically 1.0 mL/min.[10] |
| Advantages | Simple, no derivatization required.[6] | Widely available detector. |
| Disadvantages | Sensitive to temperature and pressure fluctuations, not compatible with gradient elution.[6] | Very low sensitivity for menthol.[4][6] |
Table 2: Comparison of HPLC and Gas Chromatography (GC) Methods for this compound Quantification
| Parameter | HPLC with Refractive Index (RI) Detection | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Measures changes in refractive index. | Measures the ions produced when the analyte is burned in a hydrogen-air flame. |
| Sensitivity | Moderate.[5][6] | High.[1][3] |
| Sample Preparation | Often simple dissolution in the mobile phase.[6] | May require extraction into a volatile solvent.[6] |
| Typical Column | Reversed-phase C18.[5][6][8][9] | Capillary columns (e.g., VF-624ms).[1][3] |
| Instrumentation | Standard HPLC system with RI detector. | Gas chromatograph with FID. |
| Advantages | Good for non-volatile matrices, no high temperatures needed.[6] | High sensitivity and specificity, robust and reliable.[1][3] |
| Disadvantages | Lower sensitivity compared to GC, not suitable for gradient elution.[6] | Requires volatile samples or derivatization, high temperatures may degrade some analytes. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for a validated HPLC-RI method and a common alternative, GC-FID.
Protocol 1: Validated HPLC-RI Method for this compound in Syrup
This protocol is based on a validated method for the quantification of menthol in pharmaceutical syrup formulations.[5][6]
1. Chromatographic Conditions:
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.5 mg/mL) in a diluent of water and methanol (20:80 v/v).[5][6]
-
Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.03 to 0.07 mg/mL).[5]
3. Sample Preparation:
-
Accurately weigh a quantity of syrup equivalent to 2.5 mg of menthol into a 50 mL volumetric flask.[5][6]
-
Add 5 mL of water and mix.
-
Add 20 mL of methanol and sonicate for 5 minutes with intermittent shaking.[5]
-
Make up to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.[5][6]
4. Validation Parameters:
-
Linearity: Assessed over a concentration range with a correlation coefficient (r²) > 0.999.
-
Accuracy (Recovery): Determined by spiking the sample with known amounts of menthol standard at different concentration levels.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (%RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Protocol 2: Validated GC-FID Method for this compound in Suppositories
This protocol is based on a validated GC method for the analysis of menthol in pharmaceutical suppositories.[1][3]
1. Chromatographic Conditions:
-
Column: Capillary column, VF-624 ms (60 m length, 1.8 µm film thickness).[1]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[2]
-
Injector Temperature: 240 °C.[2]
-
Detector: Flame Ionization Detector (FID) at 260 °C.[2]
-
Oven Temperature Program: Start at 110 °C (hold for 2 min), ramp at 10 °C/min to 190 °C (hold for 2 min).[2]
-
Injection Volume: 1.0 µL (split ratio 50:1).[2]
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable volatile solvent like chloroform or hexane.[2][4]
-
For suppositories, the sample preparation may involve melting the suppository and extracting the menthol into an organic solvent.
3. Validation Parameters:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.[1][3]
Visualizing the Workflow
Diagrams illustrating the experimental workflow can provide a clear and concise overview of the analytical process.
References
- 1. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 3. kolibris.univ-antilles.fr [kolibris.univ-antilles.fr]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. absb.journals.ekb.eg [absb.journals.ekb.eg]
A Definitive Guide to Cross-Validation of GC and HPLC for Menthol Isomer Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of menthol isomers is critical for quality control, formulation development, and regulatory compliance. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of GC and HPLC methods for menthol isomer analysis, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
Performance Comparison: GC vs. HPLC
The choice between GC and HPLC for menthol isomer analysis often depends on the specific requirements of the assay, such as sensitivity, speed, and the number of isomers to be resolved. While GC is often cited for its high sensitivity, HPLC can offer faster analysis times.[1] A direct comparison highlights that the limits of detection (LOD) and quantification (LOQ) for HPLC methods using a refractive index (RI) detector can be one to two orders of magnitude higher than those achieved with GC methods.[1]
Quantitative Data Summary
The following tables summarize the performance parameters of representative GC and HPLC methods for the analysis of menthol isomers, based on data from various studies.
Table 1: Gas Chromatography (GC-MS) Method Performance
| Parameter | Result |
| Limit of Quantification (LOQ) | < 72.9 µg/L |
| Precision (RSD%) | < 3.4% |
| Accuracy (Recovery %) | 92.1% - 109.5% |
Data synthesized from a study utilizing a tandem chiral capillary column GC-MS method.[2]
Table 2: High-Performance Liquid Chromatography (HPLC-RI) Method Performance
| Parameter | Result |
| Linearity Range | 30 - 70 µg/mL |
| Correlation Coefficient (r) | 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98% - 102% |
Data from a validated RP-HPLC method with a refractive index detector.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC and HPLC analysis of menthol isomers.
Gas Chromatography (GC-MS) Protocol
This method is suitable for the separation and quantification of up to eight menthol optical isomers.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used.[2]
-
Columns: A tandem chiral capillary column system is employed, consisting of a CycloSil-B column followed by a BGB-175 column.[2][5]
-
Carrier Gas: Helium is used as the carrier gas.[6]
-
Temperature Program:
-
Initial oven temperature: 45°C
-
Ramp to 100°C at 10°C/min, hold for 16 minutes
-
Ramp to 200°C at 10°C/min, hold for 10 minutes[2]
-
-
Injection: A splitless injection is typically used.[7]
-
Detection: Mass Spectrometry (MS) is used for detection and identification of the isomers.[2]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent like methanol or hexane.[8][9]
High-Performance Liquid Chromatography (HPLC-RI) Protocol
This method is a robust approach for the quantification of menthol in various pharmaceutical preparations.
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector is utilized.[3]
-
Column: An Inertsil ODS 3V (4.6mm x 250mm, 5µm) or a similar C18 column is suitable.[3][10]
-
Mobile Phase: A mixture of water and methanol (30:70 v/v) is used as the mobile phase.[3][10]
-
Detection: A Refractive Index (RI) detector is employed for the detection of menthol, which lacks a strong UV chromophore.[3]
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered, and then injected into the system.[11] For formulations like syrups, a simple dilution with the mobile phase is often sufficient, avoiding the need for extensive sample pretreatment.[3][10]
Cross-Validation Workflow
The cross-validation of two analytical methods is a systematic process to ensure that they produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods for menthol isomer analysis.
Conclusion
Both GC and HPLC are viable and robust methods for the analysis of menthol isomers. GC, particularly when coupled with MS and chiral columns, offers high sensitivity and the ability to separate multiple isomers, making it ideal for detailed characterization and trace analysis.[2][5] HPLC, with its simpler sample preparation and faster run times, presents an efficient alternative for routine quality control, especially when the separation of all isomers is not a critical requirement.[3] The successful cross-validation of these two methods, following a structured workflow, will provide a high degree of confidence in the analytical results, ensuring the quality and consistency of products containing menthol.
References
- 1. researchgate.net [researchgate.net]
- 2. coresta.org [coresta.org]
- 3. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 6. gcms.cz [gcms.cz]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. scribd.com [scribd.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Analysis of Menthol Stereoisomers: Cooling Sensation and Sensory Properties
An Objective Guide for Researchers and Drug Development Professionals
Menthol, a cyclic monoterpene alcohol, is widely recognized for its characteristic cooling sensation, making it a staple ingredient in pharmaceuticals, cosmetics, and food products. The menthol molecule possesses three chiral centers, giving rise to eight stereoisomers. These isomers, while chemically similar, exhibit distinct sensory properties, particularly in their ability to elicit a cooling effect. This guide provides a comprehensive comparison of the cooling sensation and overall sensory profiles of various menthol stereoisomers, supported by experimental data, to aid in the selection of the most suitable isomer for specific research and development applications.
The cooling sensation of menthol is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed in sensory neurons.[1][2] The stereochemistry of menthol isomers significantly influences their interaction with and activation of this receptor, leading to variations in cooling intensity and efficacy.
Quantitative Comparison of Menthol Stereoisomers
The following table summarizes key quantitative data on the sensory and physiological properties of various menthol stereoisomers, compiled from multiple studies.
| Stereoisomer | TRPM8 Activation (EC50, µM) | Cooling Sensation Intensity | Olfactory Detection Threshold (mg/L) | Predominant Sensory Characteristics |
| (-)-Menthol (l-Menthol) | 62.64 ± 1.2[3][4] | Strongest[3][5] | 5.166[6][7] | Fresh, sweet, minty, cooling, refreshing[1][7] |
| (+)-Menthol (d-Menthol) | Slightly altered from (-)-menthol[3] | Weaker than (-)-menthol[1][8] | 4.734[6][7] | Similar to (-)-menthol but less minty, more herby, with musty, bitter, phenolic notes[1][7] |
| (+)-Neomenthol | 206.22 ± 11.4[3][4] | Less intense than (-)-menthol[3] | 21.669[6][7] | Weaker minty notes and freshness, prominent herbal and musty odor[7] |
| (+)-Neoisomenthol | Less intense than (-)-menthol[3] | Less intense than (-)-menthol[3] | 14.265[6][7] | Similar to l-neomenthol but slightly stronger mint, herbal character, and freshness[7] |
| L-isomenthol | - | - | 30.165[7] | Weak minty aroma[7] |
| D-isomenthol | - | - | 41.016[7] | Weak minty aroma[7] |
| L-neomenthol | - | - | 14.275[7] | Marked change in aroma profile, much weaker in minty notes and freshness[7] |
| D-neoisomenthol | - | - | 8.972[7] | Aroma profile most similar to l-menthol, with comparable minty freshness but substantially higher herbal aroma[7] |
EC50 (Half-maximal effective concentration) values indicate the concentration of the isomer required to elicit 50% of the maximum response of the TRPM8 receptor. A lower EC50 value signifies higher potency.
Signaling Pathway of TRPM8 Activation by Menthol
The cooling sensation induced by menthol is initiated by its binding to the TRPM8 ion channel located on the membrane of sensory neurons. This interaction triggers a conformational change in the channel, leading to its opening and an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.[1][9]
Experimental Protocols
TRPM8 Activation Assay via Patch-Clamp Electrophysiology
This method is employed to quantify the activation of TRPM8 channels by different menthol stereoisomers.
Objective: To determine the half-maximal effective concentration (EC50) of menthol stereoisomers for the activation of TRPM8 channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding the human TRPM8 channel.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells 24-48 hours post-transfection.
-
Solution Application: A series of concentrations of each menthol stereoisomer are prepared in an extracellular solution and applied to the recorded cell.
-
Data Acquisition: The current responses of the cell to the application of the different concentrations of the menthol isomer are recorded at a holding potential of -80 mV and +80 mV.[3][4]
-
Data Analysis: The peak current induced by each concentration is measured and normalized to the maximum response. A concentration-response curve is then plotted, and the EC50 value is calculated by fitting the data to a Hill equation.[3][4]
Sensory Evaluation of Cooling and Flavor Profiles
This protocol outlines the methodology for the sensory analysis of menthol stereoisomers by a trained panel.
Objective: To characterize and compare the sensory properties (cooling intensity, flavor profile, and detection threshold) of different menthol stereoisomers.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected based on their ability to discriminate and scale the intensity of various sensory attributes. Panelists are trained specifically on the recognition and rating of cooling, minty, bitter, and other relevant flavor notes.
-
Sample Preparation: Solutions of each menthol stereoisomer are prepared at various concentrations in a neutral base (e.g., deionized water or a specific product base). Samples are coded with three-digit random numbers to blind the panelists.[10]
-
Testing Environment: Sensory evaluations are conducted in a controlled environment with individual booths, consistent lighting, and temperature to minimize distractions and bias.[11]
-
Evaluation Procedure:
-
Threshold Test: The detection thresholds of the isomers are determined using a standardized method, such as the ascending forced-choice triangle test.[6][7]
-
Time-Intensity Analysis: Panelists rate the intensity of cooling and other sensory attributes continuously over a set period after sampling the solution. This provides data on the onset, maximum intensity, and duration of the sensations.[12]
-
Descriptive Analysis: Panelists rate the intensity of a predefined set of sensory descriptors (e.g., minty, herbal, bitter, cooling) for each sample on a labeled magnitude scale.
-
-
Data Analysis: The collected data is statistically analyzed to determine significant differences in the sensory profiles of the different stereoisomers.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for conducting a sensory evaluation of menthol stereoisomers.
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 4. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. basf.com [basf.com]
- 9. quora.com [quora.com]
- 10. course.cutm.ac.in [course.cutm.ac.in]
- 11. Creating the Ideal Sensory Evaluation Environment • Food Safety Institute [foodsafety.institute]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Enantioselective Menthol Synthesis
For Researchers, Scientists, and Drug Development Professionals
(-)-Menthol, a key component in a vast array of pharmaceutical, food, and consumer products, is prized for its characteristic cooling sensation and minty aroma. The stereochemistry of menthol is crucial, with the (1R,2S,5R)-(-)-isomer exhibiting the strongest physiological effects. Consequently, the development of efficient and highly selective catalytic systems for its synthesis is a significant area of research and industrial focus. This guide provides an objective comparison of prominent catalytic systems for enantioselective menthol synthesis, supported by experimental data and detailed methodologies.
Performance Benchmark of Catalytic Systems
The following table summarizes the performance of different catalytic systems for enantioselective menthol synthesis, highlighting key parameters such as catalyst, starting material, enantiomeric excess (e.e.), diastereomeric excess (d.e.), and overall yield.
| Catalytic System Category | Specific Catalyst/Method | Starting Material | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Yield | Key Process Step |
| Homogeneous Catalysis | Rh-(S)-BINAP | Myrcene | >98% e.e. (for citronellal) | High (Overall process) | Asymmetric isomerization of geranylamine |
| Heterogeneous Catalysis | Hydrogenation of Thymol (Symrise Process) | m-Cresol / Thymol | Racemic mixture | High (Overall process) | Hydrogenation followed by chiral resolution |
| Heterogeneous Catalysis | Asymmetric Hydrogenation (BASF Process) | Citral | High e.e. | High (Overall process) | Asymmetric hydrogenation of an intermediate |
| Heterogeneous Catalysis | Ni-based catalysts (e.g., Ni/Al-MCM-41) | Citral | Not highly enantioselective (produces racemic menthol) | ~90% (menthols) | One-pot cyclization and hydrogenation |
| Heterogeneous Catalysis | Ru-based catalysts (e.g., 1.0 wt% Ru on beta zeolites) | Citronellal | Not highly enantioselective | >93% (menthols) | One-pot cyclization and hydrogenation |
| Heterogeneous Catalysis | Ir-based catalysts (e.g., 3% Ir/Beta zeolite) | Citronellal | Not highly enantioselective (75% desired (±)-menthol) | 95% (menthol isomers) | One-pot cyclization and hydrogenation |
| Biocatalysis | Pseudomonas fluorescens lipase (Amano AK) | dl-menthol | >95% e.e. (for l-menthol) | ~30% conversion | Kinetic resolution via transesterification |
| Biocatalysis | Thermomyces lanuginosus lipase (Lipozyme TL IM) | (±)-menthol | 99.3% e.e. (for (-)-menthyl acetate) | 34.7% conversion | Kinetic resolution via transesterification |
| Chiral Synthesis | Chiral Rhodium and Ruthenium Catalysts | (+)-Pulegone | >98% e.e. | >83% (Overall) | Asymmetric hydrogenation |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways for some of the key catalytic systems and a general experimental workflow for benchmarking these systems.
Caption: The Takasago process for (-)-menthol synthesis.
Caption: One-pot synthesis of menthol from citronellal.
Safety Operating Guide
Navigating the Disposal of (+)-Menthol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. (+)-Menthol, a common compound in various research applications, requires adherence to specific disposal procedures to ensure compliance with regulations and to minimize environmental impact. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, it is imperative to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1][2] Handling should be carried out in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2][3]
In the event of a spill, the material should be swept up or absorbed, and then placed into a suitable, clean, dry, and closed container for disposal.[3] It is important to avoid generating dusty conditions during cleanup.[3]
General Disposal Principles
The primary guideline for the disposal of this compound is to treat it as a hazardous waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines found in 40 CFR Part 261.3, as well as state and local regulations.[3]
Key disposal prohibitions:
-
Do not dispose of this compound with regular household garbage.[7]
-
Do not dispose of hazardous waste by evaporation in a fume hood.[8]
Step-by-Step Disposal Procedure
-
Containerization: Place waste this compound, including any contaminated materials from spills, into a sturdy, leak-proof container.[3][9] The container should be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".[6][10]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be at or near the point of waste generation.[6] Ensure that incompatible wastes are segregated.[9] For example, since this compound is incompatible with strong oxidizers, it should not be stored with such materials.[2][3]
-
Arrange for Pickup: Contact your institution's EHS or a licensed professional waste disposal service to arrange for the collection of the hazardous waste.[4][6][7] Do not transport hazardous waste yourself.[4]
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled properly. A container is considered empty if all waste has been removed, leaving only a minimal residue.[4]
-
For non-acute hazardous waste, the defaced, empty container can often be disposed of as regular trash after being thoroughly emptied.[4]
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[4][11] The rinsate from this process must be collected and disposed of as hazardous waste.[4][11] After triple-rinsing and defacing the label, the container may be disposed of as regular trash.[4][10]
Quantitative Data Summary
| Property | Value | Source Citation |
| Molecular Formula | C10H20O | [3] |
| Molecular Weight | 156.14 g/mol | [3] |
| Appearance | White crystals | [1] |
| Solubility in Water | Insoluble | [1] |
| Flash Point | 101 °C | [1] |
| Oral LD50 (rat) | 2900 mg/kg | [3] |
| Oral LD50 (mouse) | 3100 mg/kg | [3] |
| Skin LD50 (rabbit) | >5 g/kg | [3] |
| Incompatible Materials | Strong oxidizers | [2][3] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. echemi.com [echemi.com]
- 3. lewisu.edu [lewisu.edu]
- 4. vumc.org [vumc.org]
- 5. download.basf.com [download.basf.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
